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  • Product: (R)-Benzyl but-3-YN-2-ylcarbamate
  • CAS: 1393524-11-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (R)-Benzyl but-3-YN-2-ylcarbamate: Synthesis, Mechanisms, and Applications in Drug Development

Executive Summary In the landscape of modern medicinal chemistry and bioconjugation, chiral building blocks featuring orthogonal reactive handles are indispensable. (R)-Benzyl but-3-yn-2-ylcarbamate (CAS: 1393524-11-2) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and bioconjugation, chiral building blocks featuring orthogonal reactive handles are indispensable. (R)-Benzyl but-3-yn-2-ylcarbamate (CAS: 1393524-11-2) is a highly versatile, enantiopure intermediate characterized by a terminal alkyne and a carboxybenzyl (Cbz)-protected chiral amine[1]. This unique structural triad allows it to serve as a critical precursor for complex active pharmaceutical ingredients (APIs), a participant in bio-orthogonal click chemistry, and a modulator of metabolic enzyme pathways[2].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic utility, and self-validating experimental protocols associated with (R)-Benzyl but-3-yn-2-ylcarbamate, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Logic

The utility of (R)-Benzyl but-3-yn-2-ylcarbamate stems from the precise causality of its structural components. The terminal alkyne provides a highly specific handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling[2]. The Cbz group offers robust protection of the amine against nucleophilic attacks during these coupling events, while the (R)-stereocenter ensures the strict spatial orientation required for binding within the chiral pockets of target enzymes[3].

Quantitative Data Summary
PropertySpecification
IUPAC Name Benzyl N-[(1R)-1-methyl-2-propyn-1-yl]carbamate
CAS Number 1393524-11-2[1]
Molecular Formula C12H13NO2[4]
Molecular Weight 203.24 g/mol [4]
SMILES String O=C(OCC1=CC=CC=C1)NC[1]
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[4]
Storage Conditions 2-8°C, sealed in a dry, well-ventilated environment[1]

Mechanistic Pathways in Target Modulation

Metabolic Regulation via Acetyl-CoA Carboxylase (ACC) Inhibition

Research indicates that the benzyl but-3-yn-2-ylcarbamate scaffold exhibits significant biological activity by interacting with and inhibiting Acetyl-CoA carboxylase (ACC)[2]. ACC is the rate-limiting enzyme in de novo lipogenesis, responsible for converting acetyl-CoA to malonyl-CoA.

Causality of Inhibition: By inhibiting ACC, the intracellular concentration of malonyl-CoA drops. Because malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyltransferase I (CPT-1), its depletion relieves this inhibition. Consequently, CPT-1 actively transports long-chain fatty acids into the mitochondria, significantly enhancing mitochondrial fatty acid oxidation and improving insulin sensitivity[2].

G A (R)-Benzyl but-3-yn-2-ylcarbamate B Acetyl-CoA Carboxylase (ACC) A->B Inhibits C Malonyl-CoA Production B->C Catalyzes D Carnitine Palmitoyltransferase I C->D Allosteric Inhibition E Fatty Acid Oxidation D->E Promotes

Mechanism of ACC inhibition and subsequent upregulation of fatty acid oxidation.

Precursor for Protease Inhibitors

The deprotected form of this compound, (R)-but-3-yn-2-amine, is a highly sought-after chiral building block in the synthesis of advanced therapeutics. It is utilized in the synthesis of tricyclic MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors, which are critical in targeting the NF-kB signaling pathway for the treatment of ABC-DLBCL and autoimmune diseases[5]. Furthermore, the stereochemical space of but-3-yn-2-amine derivatives is heavily explored in the design of nonpeptidic tetrafluorophenoxymethyl ketone inhibitors targeting Cruzain, the major cysteine protease of Trypanosoma cruzi (Chagas disease)[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a built-in analytical check to confirm causality and reaction success before proceeding.

Protocol 1: Alkyne-Preserving Cbz Deprotection

Objective: Cleave the Cbz group to yield the free chiral amine without reducing the terminal alkyne. Expertise & Causality: Standard hydrogenolysis (H 2​ , Pd/C) is strictly contraindicated, as it will inevitably reduce the alkyne to an alkane. To preserve the alkyne, orthogonal Lewis acid-mediated cleavage using Trimethylsilyl iodide (TMSI) is required.

  • Reaction Setup: Dissolve (R)-Benzyl but-3-yn-2-ylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0°C.

  • Reagent Addition: Add TMSI (1.5 eq) dropwise.

    • Validation Check 1: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material spot (UV active due to the benzyl ring) and the appearance of a baseline spot (ninhydrin positive) confirm carbamate cleavage.

  • Quenching: Quench the reaction with methanol to destroy excess TMSI, followed by the addition of 1M HCl to form the stable (R)-but-3-yn-2-amine hydrochloride salt.

  • Isolation: Extract the organic byproducts (benzyl iodide) with diethyl ether. Lyophilize the aqueous layer.

    • Validation Check 2: 1 H-NMR (D 2​ O) must show the absence of aromatic protons (~7.3 ppm) and the retention of the terminal alkyne proton (~2.5 ppm, doublet).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Conjugate the terminal alkyne of the compound to an azide-functionalized probe. Expertise & Causality: Cu(I) is thermodynamically unstable and prone to disproportionation. We generate Cu(I) in situ using CuSO 4​ and sodium ascorbate to ensure a constant supply of the active catalyst, preventing Glaser homocoupling of the alkyne.

G N1 Step 1: Reagent Mixing Alkyne + Azide + Cu(II) N2 Validation 1 Color shift to yellow (Cu+) N1->N2 N3 Step 2: Cycloaddition RT stirring, 2-4h N2->N3 N4 Validation 2 LC-MS Mass Match N3->N4 N5 Step 3: Purification EDTA Wash & Column N4->N5

Self-validating CuAAC workflow ensuring catalytic efficiency and product purity.

  • Preparation: Dissolve (R)-Benzyl but-3-yn-2-ylcarbamate (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of t-BuOH and H 2​ O.

  • Catalytic Activation: Add CuSO 4​⋅ 5H 2​ O (0.05 eq) followed by sodium ascorbate (0.1 eq).

    • Validation Check 1: The reaction mixture must transition from pale blue (Cu 2+ ) to colorless/pale yellow (Cu + ), confirming the successful in situ reduction to the active catalytic species.

  • Execution: Stir at room temperature for 2-4 hours.

    • Validation Check 2: Analyze via LC-MS. The total consumption of the alkyne mass (m/z 204.1 [M+H] + ) and the appearance of the triazole adduct mass validate the cycloaddition.

  • Purification: Add 0.1M EDTA to chelate and remove copper. Extract with EtOAc and purify via flash chromatography.

Safety, Handling, and Storage

According to GHS standards, (R)-Benzyl but-3-yn-2-ylcarbamate is classified as Harmful if swallowed (H302) and causes skin/eye/respiratory irritation (H315, H319, H335)[4].

  • PPE: Handling requires chemical-resistant gloves, safety goggles, and operation within a certified chemical fume hood[4].

  • Storage: To prevent degradation of the carbamate or oxidation of the alkyne, the compound must be stored tightly sealed at 2-8°C in a dry environment[1].

References

  • Buy Benzyl but-3-yn-2-ylcarbam
  • 1393524-11-2 | (R)
  • Material Safety D
  • Nonpeptidic Tetrafluorophenoxymethyl Ketone Cruzain Inhibitors as Promising New Leads for Chagas Disease Chemotherapy - PMC N
  • WO2023125877A1 - Tricyclic derivative inhibitor, preparation method therefor, and application thereof Google P

Sources

Exploratory

Physicochemical Profiling and Structural Causality

The Strategic Utility of (R)-Benzyl but-3-yn-2-ylcarbamate in Modern Drug Discovery and Bioconjugation As drug discovery pivots toward highly constrained peptidomimetics and bioorthogonal proteomics, the demand for bifun...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of (R)-Benzyl but-3-yn-2-ylcarbamate in Modern Drug Discovery and Bioconjugation

As drug discovery pivots toward highly constrained peptidomimetics and bioorthogonal proteomics, the demand for bifunctional, stereopure building blocks has surged. (R)-Benzyl but-3-yn-2-ylcarbamate (CAS: 1393524-11-2) represents a premier chiral propargylamine scaffold. By integrating a terminal alkyne, a defined (R)-stereocenter, and a robust benzyloxycarbonyl (Cbz) protecting group, this molecule serves as a linchpin for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the design of mechanism-based enzyme inhibitors.

This technical whitepaper deconstructs the structural causality, mechanistic pathways, and self-validating experimental protocols associated with this critical chemical entity.

The architectural design of (R)-Benzyl but-3-yn-2-ylcarbamate is highly intentional. Each functional moiety dictates specific downstream applications in synthetic and medicinal chemistry[1].

  • The Terminal Alkyne: Acts as a bioorthogonal handle for "click" chemistry or as a "suicide substrate" warhead for flavin-dependent enzymes. Its minimal steric bulk ensures it does not perturb the native folding of conjugated biomolecules.

  • The (R)-Stereocenter: The methyl group at the C2 position restricts conformational freedom. In peptidomimetics, this chirality pre-organizes the peptide backbone into biologically active conformations, enhancing target affinity and metabolic stability.

  • The Cbz (Z) Protecting Group: Provides high stability against basic and mildly acidic conditions, allowing orthogonal deprotection strategies when used alongside Boc- or Fmoc-protected amino acids during solid-phase peptide synthesis (SPPS).

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
CAS Number 1393524-11-2
IUPAC Name Benzyl N-[(1R)-1-methylprop-2-ynyl]carbamate
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
SMILES String O=C(OCC1=CC=CC=C1)NC
Storage Temperature Sealed in dry conditions, 2–8°C

Mechanistic Pathway 1: Suicide Inhibition of Monoamine Oxidase (MAO)

Propargylamines are classic mechanism-based inactivators (MBIs) of Monoamine Oxidase A and B (MAO-A/B), enzymes implicated in neurodegenerative disorders like Parkinson's disease[2]. The terminal alkyne acts as a "suicide substrate."

The causality of this inhibition lies in the enzyme's own catalytic machinery. The MAO enzyme attempts to oxidize the propargylamine as a standard substrate. However, the oxidation generates a highly reactive electrophilic intermediate (or radical) that rapidly undergoes a Michael-type addition with the N5 nitrogen of the enzyme's FAD (flavin adenine dinucleotide) cofactor[3][4]. This forms a covalent, irreversible adduct, permanently neutralizing the enzyme. The (R)-configuration of the methyl group precisely dictates the binding orientation within the MAO active site, often yielding superior selectivity compared to the (S)-enantiomer[5].

MAO_Inhibition A MAO Enzyme (Flavin Cofactor) C Non-Covalent Enzyme-Inhibitor Complex A->C Binding B (R)-Propargylamine Derivative B->C D Enzymatic Oxidation (Reactive Intermediate) C->D Catalytic Attempt E Covalent Flavin N5 Adduct (Irreversible Inhibition) D->E Suicide Attack

Mechanism of irreversible MAO inhibition via covalent flavin N5 alkylation.

Mechanistic Pathway 2: CuAAC "Click" Bioconjugation

In proteomics, (R)-Benzyl but-3-yn-2-ylcarbamate is utilized to construct 1,4-disubstituted 1,2,3-triazoles via CuAAC. The triazole ring is a recognized bioisostere for amide bonds, offering resistance to proteolytic cleavage while maintaining similar hydrogen-bonding capabilities[6].

CuAAC_Cycle Cu Cu(I) Catalyst Step1 Cu-Acetylide Complex Formation Cu->Step1 Alkyne (R)-Benzyl but-3-yn-2-ylcarbamate (Terminal Alkyne) Alkyne->Step1 Azide Azide-Tagged Biomolecule Step2 Azide Coordination & Cycloaddition Azide->Step2 Step1->Step2 Step2->Cu Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Linkage Step2->Product

Catalytic cycle of CuAAC forming a stable triazole linkage.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation checkpoints and mechanistic rationales.

Protocol A: CuAAC Bioconjugation with an Azide-Fluorophore

Objective: To covalently link the chiral propargylamine to an azide-functionalized probe.

  • Reagent Preparation: Dissolve (R)-Benzyl but-3-yn-2-ylcarbamate (1.0 eq) and the azide-fluorophore (1.1 eq) in a degassed solvent mixture of t-BuOH/H₂O (1:1, v/v).

    • Causality: Degassing prevents the oxidative homocoupling of alkynes (Glaser coupling), which is a common side reaction in the presence of oxygen and copper.

  • Catalyst Generation: Add Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (0.1 eq) followed by CuSO₄·5H₂O (0.05 eq). Finally, add freshly prepared sodium ascorbate (0.2 eq).

    • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. THPTA stabilizes the Cu(I) oxidation state and accelerates the reaction by acting as a tetradentate ligand, preventing copper-induced biomolecular degradation.

  • Reaction & Validation: Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the alkyne mass peak (m/z 204.1[M+H]⁺) and the appearance of the triazole adduct mass confirms quantitative conversion.

Protocol B: Selective Cbz Deprotection Preserving the Alkyne

Standard Cbz removal utilizes catalytic hydrogenation (H₂ and Pd/C). However, applying this to (R)-Benzyl but-3-yn-2-ylcarbamate will disastrously reduce the terminal alkyne to an alkane.

  • Reagent Setup: Dissolve the carbamate in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0°C.

  • Cleavage: Dropwise add Trimethylsilyl iodide (TMSI) (1.5 eq).

    • Causality: TMSI acts as a hard Lewis acid, selectively attacking the carbamate carbonyl oxygen. This triggers the expulsion of benzyl iodide and CO₂, liberating the free amine without interacting with the π-system of the alkyne.

  • Quenching: After 1 hour, quench the reaction with methanol to destroy excess TMSI, followed by an aqueous workup with saturated Na₂S₂O₃ to neutralize liberated iodine.

    • Self-Validation Checkpoint: ¹H-NMR analysis of the crude product must show the retention of the terminal alkyne proton (a distinct doublet/multiplet near 2.2 ppm) and the complete disappearance of the benzyl CH₂ protons (singlet near 5.1 ppm).

Comparative Data: Propargyl Tags in Drug Discovery

Selecting the correct alkyne tag is critical for optimizing pharmacokinetic and pharmacodynamic profiles. Table 2 illustrates why the (R)-methyl substituted variant is often preferred over unbranched analogs.

Table 2: Comparative Analysis of Propargylamine Scaffolds

ScaffoldStructural FeaturePrimary ApplicationAdvantage
Propargylamine Unbranched, primary amineGeneral bioconjugationMinimal steric hindrance; highly reactive.
L-Propargylglycine α-Amino acid derivativePeptide synthesisDirect incorporation into peptide backbones via SPPS.
(R)-Benzyl but-3-yn-2-ylcarbamate α-Methyl branched, Cbz-protectedPeptidomimetics, MAO InhibitorsPre-organizes conformation; highly stereospecific enzyme binding; orthogonally protected[7].

References

  • Future Medicinal Chemistry (Ovid). Monoamine oxidase A and B substrates: probing the mechanism of MAO inhibitors. Retrieved from[Link]

  • National Institutes of Health (PMC). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from[Link]

  • American Chemical Society (Organic Letters). Amino Triazolo Diazepines (Ata) as Constrained Histidine Mimics. Retrieved from[Link]

Sources

Foundational

Introduction: The Significance of Chiral Propargylamines and Carbamates in Modern Drug Discovery

An In-Depth Technical Guide to (R)-Benzyl but-3-yn-2-ylcarbamate: Synthesis, Properties, and Applications (R)-Benzyl but-3-yn-2-ylcarbamate, a molecule featuring a chiral propargylamine backbone and a carbamate protectin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-Benzyl but-3-yn-2-ylcarbamate: Synthesis, Properties, and Applications

(R)-Benzyl but-3-yn-2-ylcarbamate, a molecule featuring a chiral propargylamine backbone and a carbamate protecting group, stands at the intersection of several key areas in medicinal chemistry and organic synthesis. The propargylamine moiety is a versatile functional group found in a range of biologically active compounds, including treatments for neurodegenerative disorders like Parkinson's and Alzheimer's diseases. Its unique reactivity allows for a variety of chemical transformations, making it a valuable building block in the synthesis of complex molecules.[1][2] The carbamate group, in turn, is a common structural motif in many approved drugs, where it can enhance biological activity, improve stability, or act as a prodrug moiety.[3] This guide provides a comprehensive technical overview of (R)-Benzyl but-3-yn-2-ylcarbamate, from its stereoselective synthesis to its potential applications as a research tool and a precursor in drug development.

IUPAC Nomenclature and Structural Elucidation

The correct IUPAC name for the topic compound is benzyl N-[(1R)-1-methylprop-2-yn-1-yl]carbamate .[4][5] The "(R)-" designation specifies the stereochemistry at the chiral center, which is crucial for its biological activity and interaction with target molecules.

  • SMILES: O=C(OCC1=CC=CC=C1)NC[4][5]

  • InChI Key: PKTVPNRRPSWWMS-SNVBAGLBSA-N[6]

Physicochemical and Computational Data

A summary of the key physicochemical and computational properties of (R)-Benzyl but-3-yn-2-ylcarbamate is presented in the table below. This data is essential for its handling, formulation, and in silico modeling.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[5]
Molecular Weight 203.24 g/mol [4][5]
Appearance Solid
Purity ≥97%[5]
Storage Sealed in dry, 2-8°C[5]
Topological Polar Surface Area (TPSA) 38.33 Ų[5]
LogP 1.9345[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 3[5]

Stereoselective Synthesis: A Two-Step Approach

The synthesis of (R)-Benzyl but-3-yn-2-ylcarbamate is a two-step process that begins with the enantioselective synthesis of the chiral precursor, (R)-but-3-yn-2-amine, followed by the protection of the amine with a benzyloxycarbonyl (Cbz) group.

Step 1: Enantioselective Synthesis of (R)-but-3-yn-2-amine

The asymmetric synthesis of chiral propargylamines is a well-established field, with several catalytic methods providing high enantioselectivity. One effective approach is the copper(I)-catalyzed three-component coupling of an aldehyde, an amine, and an alkyne.[4][7] The use of a chiral ligand, such as a pybox derivative, is critical for achieving high enantiomeric excess (ee).[4][7]

Enantioselective_Synthesis_of_R_but_3_yn_2_amine acetaldehyde Acetaldehyde imine In situ Imine Formation acetaldehyde->imine ammonia Ammonia ammonia->imine acetylene Acetylene product (R)-but-3-yn-2-amine acetylene->product catalyst Cu(I)-Pybox Complex catalyst->product Catalyzes Asymmetric Addition imine->product

Caption: Asymmetric synthesis of (R)-but-3-yn-2-amine.

Experimental Protocol: Copper-Catalyzed Asymmetric A3 Coupling

This protocol is adapted from established methodologies for the enantioselective synthesis of propargylamines.[4][7]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the copper(I) salt (e.g., [Cu(CH₃CN)₄]PF₆, 5 mol%) and the chiral bis(oxazoline) ligand (e.g., i-Pr-pybox-diPh, 5.5 mol%) in an anhydrous solvent such as toluene. Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Setup: In a separate flask, add the aldehyde (e.g., acetaldehyde, 1.0 mmol) and the amine source (e.g., a solution of ammonia in methanol, 1.2 mmol).

  • Addition of Alkyne and Catalyst: Introduce the terminal alkyne (e.g., acetylene gas bubbled through the solution or a suitable surrogate, 1.5 mmol) to the aldehyde-amine mixture. Then, add the pre-formed catalyst solution via cannula.

  • Reaction and Monitoring: Stir the reaction mixture at the appropriate temperature (often ranging from 0 °C to room temperature) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield enantiomerically enriched (R)-but-3-yn-2-amine. The enantiomeric excess can be determined by chiral HPLC or GC.

Step 2: N-Protection with Benzyl Chloroformate (Cbz-Cl)

The final step involves the protection of the chiral amine with a benzyloxycarbonyl (Cbz) group. This is a standard procedure in organic synthesis, often carried out under Schotten-Baumann conditions.[8][9]

Cbz_Protection_of_R_but_3_yn_2_amine amine (R)-but-3-yn-2-amine product (R)-Benzyl but-3-yn-2-ylcarbamate amine->product cbz_cl Benzyl Chloroformate (Cbz-Cl) cbz_cl->product base Base (e.g., NaHCO₃) base->product Neutralizes HCl

Caption: N-protection of the chiral amine with Cbz-Cl.

Experimental Protocol: Cbz Protection of (R)-but-3-yn-2-amine

This protocol is a general procedure for the Cbz protection of amines.[8][9][10]

  • Dissolution: Dissolve (R)-but-3-yn-2-amine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure (R)-Benzyl but-3-yn-2-ylcarbamate.

Potential Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

While direct studies on the biological activity of (R)-Benzyl but-3-yn-2-ylcarbamate are limited, its structural features suggest a potential role as an inhibitor of acetyl-CoA carboxylase (ACC). ACC is a key enzyme in fatty acid synthesis, catalyzing the irreversible carboxylation of acetyl-CoA to malonyl-CoA.[7][11] There are two main isoforms in mammals, ACC1 and ACC2, which are attractive targets for the treatment of metabolic diseases such as obesity and type 2 diabetes.[11]

The carbamate moiety is known to act as a covalent inhibitor of serine hydrolases, forming a carbamoyl-enzyme intermediate.[12] It is plausible that (R)-Benzyl but-3-yn-2-ylcarbamate could interact with a serine residue in the active site of the carboxyltransferase (CT) domain of ACC, leading to its inhibition.

The Acetyl-CoA Carboxylase Signaling Pathway

The activity of ACC is tightly regulated by both allosteric mechanisms and covalent modification (phosphorylation). Understanding this pathway is crucial for contextualizing the potential effects of an ACC inhibitor.

ACC_Signaling_Pathway cluster_regulation Regulation of ACC Activity cluster_synthesis Fatty Acid Synthesis Insulin Insulin Phosphatase Protein Phosphatase 2A Insulin->Phosphatase Activates Glucagon Glucagon / High AMP AMPK AMP-activated protein kinase (AMPK) Glucagon->AMPK Activates Citrate Citrate ACC_active Acetyl-CoA Carboxylase (Active, Dephosphorylated Polymer) Citrate->ACC_active Allosteric Activator Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->ACC_active Feedback Inhibitor AMPK->ACC_active Phosphorylates (Inactivates) ACC_inactive Acetyl-CoA Carboxylase (Inactive, Phosphorylated) Phosphatase->ACC_inactive Dephosphorylates (Activates) Malonyl_CoA Malonyl-CoA ACC_active->Malonyl_CoA Catalyzes Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA Carboxylation Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Elongation FAS Fatty Acid Synthase FAS->Fatty_Acids

Sources

Exploratory

The Enduring Legacy of the Carboxybenzyl Group: A Technical Guide to Benzyl Carbamate Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: A Revolutionary Tool for Amine Protection In the landscape of organic synthesis, particularly in the intricate world of peptide chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Revolutionary Tool for Amine Protection

In the landscape of organic synthesis, particularly in the intricate world of peptide chemistry and pharmaceutical development, the ability to selectively mask and unmask reactive functional groups is paramount. Among the arsenal of protecting groups available to the modern chemist, the benzyloxycarbonyl (Cbz or Z) group stands as a testament to elegant and robust chemical design. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the Cbz group was the first reliable tool for the temporary protection of amines, revolutionizing peptide synthesis by enabling the controlled, stepwise assembly of amino acids.[1][2] Prior to this innovation, attempts to form peptide bonds were often plagued by uncontrolled polymerization, yielding intractable mixtures.[1]

This technical guide provides an in-depth exploration of the benzyl carbamate protecting group, from its fundamental principles to its practical applications. We will delve into the mechanisms of protection and deprotection, provide detailed experimental protocols, and discuss the critical considerations of stability and orthogonality that have cemented the Cbz group's place as an indispensable tool in the synthetic chemist's repertoire.

The Chemistry of Cbz Protection: Masking the Amine

The introduction of the Cbz group involves the conversion of a nucleophilic amine into a significantly less reactive carbamate.[3] This transformation effectively suppresses the nucleophilic and basic properties of the nitrogen's lone pair, preventing it from engaging in unwanted side reactions.[4][5]

Mechanism of Protection

The most common method for installing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction.[6]

Diagram 1: General Workflow for Cbz Protection of an Amine

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amine Amine (R-NH2) Reaction Nucleophilic Acyl Substitution Amine->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Base (e.g., Na2CO3) Base->Reaction  (neutralizes HCl) Product Cbz-Protected Amine Reaction->Product

Caption: Workflow for the protection of an amine with a Cbz group.[3]

Experimental Protocol: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol is a classic and effective method for the Cbz protection of amino acids.[1]

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M aqueous sodium carbonate (Na₂CO₃) solution (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a flask, cooling the mixture in an ice bath.[1]

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.[1]

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Table 1: Representative Conditions for Cbz Protection

Amine SubstrateReagentBaseSolventTemperatureYield (%)Reference
Aliphatic AminesCbz-ClPEG-600/WaterWaterRoom Temp.Excellent[7]
Aromatic AminesCbz-ClPEG-600/WaterWaterRoom Temp.High[7]
Amino AcidsCbz-ClNa₂CO₃Water0 °C to RTHigh[1]
Secondary AmidesCbz-ClLiHMDS---[8]

The Versatility of Cbz Deprotection: Unmasking the Amine

A key advantage of the Cbz group is the variety of methods available for its removal, allowing for flexibility in complex synthetic routes. The choice of deprotection strategy is dictated by the functional groups present in the substrate and the desired reaction conditions.[9]

Catalytic Hydrogenolysis: The Mild and Common Path

Catalytic hydrogenolysis is the most frequently employed method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and carbon dioxide).[9][10] The reaction involves the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[3]

Mechanism of Catalytic Hydrogenolysis: The reaction proceeds through the adsorption of the Cbz-protected amine onto the catalyst surface, followed by cleavage of the C-O bond by hydrogen, which forms an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine.[11]

Diagram 2: Simplified Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis

G CbzProtected Cbz-Protected Amine Cleavage Adsorption onto Catalyst Surface & C-O Bond Cleavage CbzProtected->Cleavage Catalyst Pd/C Catalyst + H₂ Gas Catalyst->Cleavage Products Deprotected Amine + Toluene + CO₂ Cleavage->Products

Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenolysis.[9]

Experimental Protocol: Standard Hydrogenolysis with Hydrogen Gas

This protocol is suitable for most substrates that do not contain functional groups susceptible to reduction.[9]

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C) (typically 5-10 mol%)

  • Solvent (Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Setup: Dissolve the Cbz-protected amine in a suitable solvent in a round-bottom flask.[1]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.[1]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.[1][9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The volatile byproducts, toluene and carbon dioxide, are easily removed.[1]

Transfer Hydrogenolysis: A Safer Alternative

For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenolysis offers a safer and often more convenient alternative. This method utilizes a hydrogen donor, such as ammonium formate or formic acid, to generate hydrogen in situ.[3][12]

Experimental Protocol: Transfer Hydrogenolysis with Ammonium Formate

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄) (typically 3-5 equivalents)

  • Solvent (Methanol or Ethanol)

  • Celite®

Procedure:

  • Setup: Dissolve the Cbz-protected amine in methanol or ethanol.[9]

  • Reagent Addition: Add 10% Pd/C to the solution, followed by ammonium formate.[9]

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC or LC-MS.[9]

  • Work-up: Cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst.[9]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by standard methods.[9]

Acid-Catalyzed Cleavage: For Hydrogenolysis-Sensitive Substrates

When a molecule contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes), acidic conditions provide a viable alternative for Cbz deprotection.[9] Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH), are effective but can be harsh.[3] Milder Lewis acid conditions have also been developed.[10]

Experimental Protocol: Acidic Cleavage with HBr in Acetic Acid

Materials:

  • Cbz-protected amine

  • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected substrate in 33% HBr in acetic acid at room temperature.[13]

  • Reaction: Stir the solution at room temperature and monitor for completion by TLC.[13]

  • Precipitation: Add the reaction mixture dropwise to cold diethyl ether to precipitate the amine salt.[13]

  • Isolation: Collect the precipitated amine salt by filtration, wash with diethyl ether, and dry under vacuum.[9]

Table 2: Comparison of Common Cbz Deprotection Methods

MethodReagents/CatalystConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/CRoom Temp., 1 atm H₂Mild, clean byproducts, high yieldIncompatible with reducible groups, flammable H₂
Transfer Hydrogenolysis HCOOH or HCOONH₄, Pd/CRefluxSafer than H₂ gas, efficientMay require heating, potential for side reactions
Acidic Cleavage HBr/AcOHRoom Temp.Compatible with reducible groupsHarsh conditions, not suitable for acid-labile molecules
Lewis Acid Cleavage AlCl₃, HFIPRoom Temp.Good functional group toleranceReagents can be moisture-sensitive

Stability and Orthogonality: The Hallmarks of a Great Protecting Group

The widespread adoption of the Cbz group is a direct result of its robust stability and its orthogonality with other common protecting groups.[1]

  • Stability: Cbz-protected amines are stable to a wide range of reaction conditions, including basic and mildly acidic media, which allows for significant flexibility in multi-step syntheses.[1][14]

  • Orthogonality: A key advantage of the Cbz group is its orthogonality to the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups.[3][6] The Cbz group is stable to the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid) and the basic conditions used for Fmoc removal (e.g., piperidine).[3][15] This mutual exclusivity is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the selective deprotection of either the N-terminus or side chains as needed.[2][14]

Diagram 3: Orthogonal Deprotection Strategies

G Peptide Peptide with Cbz, Boc, and Fmoc groups Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Peptide->Hydrogenolysis Acid Acidic Conditions (e.g., TFA) Peptide->Acid Base Basic Conditions (e.g., Piperidine) Peptide->Base Cbz_Removed Cbz group removed Hydrogenolysis->Cbz_Removed Boc_Removed Boc group removed Acid->Boc_Removed Fmoc_Removed Fmoc group removed Base->Fmoc_Removed

Caption: Cbz, Boc, and Fmoc groups can be selectively removed.[15]

Conclusion: An Enduring and Indispensable Tool

The benzyl carbamate protecting group, born out of the necessity to control peptide synthesis, has proven to be a remarkably versatile and reliable tool for chemists across various disciplines. Its ease of introduction, stability to a broad range of reagents, and, most importantly, the multiple, mild, and orthogonal methods for its removal have secured its place in the annals of synthetic chemistry. From its foundational role in the synthesis of peptides to its continued application in the development of complex pharmaceuticals, the Cbz group remains a prime example of elegant and effective chemical design, empowering scientists to construct the molecules that shape our world.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. (URL: [Link])

  • Cbz Definition - Organic Chemistry Key Term - Fiveable. (URL: [Link])

  • Efficient Detachment of N-Benzyl Carbamate Group. (URL: [Link])

  • Benzyl chloroformate - Wikipedia. (URL: [Link])

  • Introduction to Peptide Synthesis - PMC - NIH. (URL: [Link])

  • Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube. (URL: [Link])

  • A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water - ResearchGate. (URL: [Link])

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (URL: [Link])

Sources

Foundational

Importance of alkyne group in (R)-Benzyl but-3-YN-2-ylcarbamate

The Strategic Role of the Alkyne Group in (R)-Benzyl but-3-yn-2-ylcarbamate: A Technical Guide to Bioconjugation, Peptidomimetics, and Enzyme Inhibition Executive Summary In the landscape of modern chemical biology and d...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of the Alkyne Group in (R)-Benzyl but-3-yn-2-ylcarbamate: A Technical Guide to Bioconjugation, Peptidomimetics, and Enzyme Inhibition

Executive Summary

In the landscape of modern chemical biology and drug development, few functional groups offer the versatility of the terminal alkyne. (R)-Benzyl but-3-yn-2-ylcarbamate (CAS: 1393524-11-2)[1] is a highly specialized chiral building block that perfectly encapsulates this utility. Structurally, it consists of a terminal alkyne, a stereospecific (R)-methyl center, and a benzyl carbamate (Cbz) protected amine. As a Senior Application Scientist, I have observed that the true power of this molecule lies not just in its individual components, but in how the Cbz group systematically isolates the alkyne, allowing researchers to perform highly orthogonal chemistries—ranging from click bioconjugation to the synthesis of mechanism-based enzyme inhibitors.

This whitepaper deconstructs the causality behind the reactivity of the alkyne group in (R)-Benzyl but-3-yn-2-ylcarbamate, providing field-proven insights, self-validating experimental protocols, and mechanistic rationales for its application in advanced therapeutics.

The Alkyne as a Bioorthogonal Handle

The terminal alkyne (-C≡CH) is a privileged pharmacophore and synthetic handle due to its high electron density, linear geometry, and relative inertness in native biological systems. In the context of (R)-Benzyl but-3-yn-2-ylcarbamate, the alkyne serves as the primary engine for two major bioorthogonal reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of "click" chemistry. The terminal alkyne of (R)-Benzyl but-3-yn-2-ylcarbamate reacts with organic azides to form a regioselective 1,4-disubstituted 1,2,3-triazole[2].

  • Mechanistic Causality: Uncatalyzed, this 1,3-dipolar cycloaddition requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of a Cu(I) catalyst fundamentally alters the pathway. The terminal alkyne is deprotonated to form a π,σ-bis(copper) acetylide intermediate[3]. This dinuclear copper complex lowers the activation energy, enabling the reaction to proceed rapidly at room temperature with absolute 1,4-regioselectivity.

  • The Role of Cbz Protection: The bulky, electron-withdrawing Cbz group prevents the adjacent nitrogen from chelating the copper catalyst, which would otherwise lead to catalyst poisoning or unwanted Glaser homocoupling.

CuAAC_Workflow A (R)-Benzyl but-3-yn-2-ylcarbamate (Terminal Alkyne) C Dinuclear Copper Acetylide Complex A->C Deprotonation & Metallation B Cu(I) Catalyst (CuSO4 + NaAsc) B->C Catalysis E 1,4-Disubstituted 1,2,3-Triazole C->E Cycloaddition & Protonolysis D Azide-Functionalized Biomolecule D->C Azide Coordination

CuAAC catalytic cycle forming a 1,4-disubstituted 1,2,3-triazole peptidomimetic.

Metal-Free Thiol-Yne Photo-Click Chemistry

For redox-sensitive biological systems where copper toxicity is a concern, the alkyne group can undergo radical-mediated thiol-yne coupling[4]. Under UV irradiation and a photoinitiator, thiyl radicals attack the terminal alkyne, resulting in a double addition of thiols to form a dithioether[5]. This allows for the dense functionalization of cysteine-rich proteins or the immobilization of the chiral molecule onto polymer surfaces without transition metal contamination.

Peptidomimetics: The Triazole as an Amide Surrogate

In drug development, native peptides suffer from poor oral bioavailability and rapid proteolytic cleavage. The alkyne group in (R)-Benzyl but-3-yn-2-ylcarbamate is routinely exploited to synthesize peptidomimetics[6].

When the alkyne is "clicked" with an azide, the resulting 1,2,3-triazole ring acts as a near-perfect bioisostere for a trans-peptide bond.

  • Structural Mimicry: The distance between the substituents in a 1,4-disubstituted triazole is ~5.0 Å, which closely mirrors the 3.8 Å distance of a native amide bond.

  • Enhanced Stability: Unlike amide bonds, triazoles are entirely resistant to enzymatic degradation, hydrolysis, and oxidation. Furthermore, the strong dipole moment of the triazole (approx. 5 Debye) enhances hydrogen bonding with biological targets, often increasing the binding affinity of the resulting drug candidate.

Mechanism-Based Enzyme Inhibition (Monoamine Oxidase)

Beyond bioconjugation, the alkyne group is a potent pharmacophore in its own right. When the Cbz group of (R)-Benzyl but-3-yn-2-ylcarbamate is removed via hydrogenolysis, the resulting molecule is a chiral propargylamine. Propargylamines are classic mechanism-based (suicide) inhibitors of Monoamine Oxidase B (MAO-B), a primary target for Parkinson's and Alzheimer's disease therapeutics[7].

  • The Causality of Irreversible Inhibition: MAO-B utilizes a Flavin Adenine Dinucleotide (FAD) cofactor to oxidize amines. When the deprotected (R)-propargylamine enters the active site, the FAD cofactor abstracts a hydride from the molecule. This enzymatic oxidation forces the alkyne to rearrange into a highly reactive electrophilic allene or ketene intermediate[8].

  • Covalent Adduct Formation: The reactive allene immediately undergoes a Michael addition with the nitrogen of the FAD cofactor, forming a stable, covalent cyanine adduct[9]. This irreversibly permanently disables the enzyme. The (R)-stereocenter is critical here, as it dictates the precise spatial alignment required for the alkyne to interact with the FAD cofactor within the tight constraints of the MAO-B active site.

MAO_Inhibition A (R)-Propargylamine (Deprotected) B MAO Active Site (FAD Cofactor) A->B Binding C Hydride Abstraction B->C Enzymatic Oxidation D Reactive Allene Intermediate C->D Rearrangement E Covalent Flavin-Cyanine Adduct D->E Irreversible Inhibition

Mechanism-based irreversible MAO inhibition via reactive allene intermediate.

Quantitative Reaction Parameters

To assist in experimental design, the following table synthesizes the optimal reaction parameters for utilizing the alkyne group in (R)-Benzyl but-3-yn-2-ylcarbamate across different chemical modalities:

Reaction TypeCatalyst / ReagentsActive IntermediatePrimary ApplicationTypical Yield
CuAAC (Click) CuSO₄ (1-5 mol%), Sodium Ascorbate (10 mol%), TBTAπ,σ-bis(copper) acetylidePeptidomimetic synthesis, Bioconjugation> 95%
Thiol-Yne (Radical) Irgacure 651, UV Light (365 nm)Thiyl RadicalMetal-free protein labeling, Polymer grafting80 - 90%
Sonogashira Coupling Pd(PPh₃)₄, CuI, TriethylaminePalladium AcetylideC-C bond formation, Fluorophore attachment75 - 85%
MAO-B Inhibition None (Enzyme-mediated post-deprotection)Reactive Allene / CyanineNeurodegenerative disease drug discoveryN/A (IC₅₀ dependent)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol details the CuAAC bioconjugation of (R)-Benzyl but-3-yn-2-ylcarbamate to an azide-functionalized peptide. This protocol is designed as a self-validating system—each step includes a built-in checkpoint to confirm causality and success.

Protocol: CuAAC-Mediated Peptidomimetic Ligation

Objective: To synthesize a protease-resistant triazole-linked peptidomimetic.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve 1.0 eq of (R)-Benzyl but-3-yn-2-ylcarbamate and 1.0 eq of the target azide-peptide in a 1:1 mixture of tert-butanol and water. Sparge the solution with Argon for 15 minutes.

  • Causality: Oxygen must be removed. If O₂ is present, the Cu(I) catalyst will rapidly oxidize back to inactive Cu(II), and the alkyne may undergo unwanted Glaser homocoupling, drastically reducing the yield.

Step 2: In Situ Catalyst Generation

  • Action: In a separate vial, mix 0.05 eq of CuSO₄·5H₂O with 0.1 eq of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand. Add 0.1 eq of freshly prepared Sodium Ascorbate. The solution will shift from blue (Cu²⁺) to colorless/pale yellow (Cu⁺).

  • Causality: Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ. TBTA is critical; it acts as a tetradentate ligand that encapsulates the Cu(I) ion, protecting it from disproportionation and accelerating the formation of the dinuclear copper acetylide intermediate.

  • Validation Checkpoint: The color change from blue to colorless is the visual confirmation that the active catalyst has been successfully generated.

Step 3: Cycloaddition & Quenching

  • Action: Add the catalyst mixture to the alkyne/azide solution. Stir at room temperature for 4-12 hours. Monitor the reaction via LC-MS.

  • Causality: The reaction proceeds rapidly at room temperature. Once LC-MS confirms the disappearance of the alkyne mass (m/z 203.24) and the appearance of the product mass (Alkyne + Azide), quench the reaction by adding a metal chelator (e.g., EDTA) to strip the copper from the newly formed triazole ring.

  • Validation Checkpoint: LC-MS chromatogram showing a single, sharp product peak with absolute 1,4-regioselectivity confirms the success of the click reaction.

References

  • ChemScene. "1393524-11-2 | (R)
  • Tandarić, T., & Vianello, R. "Computational insight into the mechanism of the irreversible inhibition of monoamine oxidase enzymes by the anti-parkinsonian propargylamine inhibitors rasagiline and selegiline". FULIR - Ruđer Bošković Institute.
  • Albreht, A., et al. "Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism". Frontiers in Chemistry.
  • Fokin, V. V., et al. "Isolation of bis(copper) key intermediates in Cu-catalyzed azide-alkyne 'click reaction'". OSTI. _
  • Tornøe, C. W., et al. "Peptide Conjugation via CuAAC 'Click' Chemistry".
  • Meldal, M., et al. "1,2,3-Triazoles as Biomimetics in Peptide Science".
  • Bowman, C. N., et al. "Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry".
  • MDPI. "Expanding (Bio)
  • Youdim, M. B. H., et al. "New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review".

Sources

Exploratory

Advanced Research Applications of (R)-Benzyl but-3-yn-2-ylcarbamate: A Chiral Propargylic Scaffold in Modern Chemical Biology

Structural Rationale and Chemical Causality In the landscape of modern drug discovery and bioconjugation, (R)-Benzyl but-3-yn-2-ylcarbamate (CAS: 1393524-11-2) emerges as a highly versatile, trifunctional chiral building...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale and Chemical Causality

In the landscape of modern drug discovery and bioconjugation, (R)-Benzyl but-3-yn-2-ylcarbamate (CAS: 1393524-11-2) emerges as a highly versatile, trifunctional chiral building block. Its utility is driven by three distinct structural features, each dictating specific experimental pathways:

  • The Terminal Alkyne: Serves as a latent electrophile for covalent enzyme inhibition and a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1].

  • The (R)-Stereocenter: Provides critical spatial orientation. In neuropharmacology, the (R)-configuration dictates stereospecific binding within the hydrophobic pockets of target enzymes, often yielding orders-of-magnitude higher affinity than the (S)-enantiomer[2].

  • The Carboxybenzyl (Cbz) Protecting Group: Imparts lipophilicity for cellular assays while masking the primary amine.

    • Expert Insight: While Cbz is traditionally removed via catalytic hydrogenation ( H2​/Pd−C ), this method will inadvertently reduce the terminal alkyne to an alkane. To preserve the alkyne for downstream click chemistry, researchers must utilize non-reductive orthogonal deprotection strategies, such as the use of Trimethylsilyl iodide (TMSI) or 33% HBr in acetic acid.

Neuropharmacology: Stereospecific MAO-B Inhibition

Propargylamines are the cornerstone of irreversible Monoamine Oxidase B (MAO-B) inhibitors, a primary therapeutic class for Parkinson's and Alzheimer's diseases [3]. (R)-Benzyl but-3-yn-2-ylcarbamate acts as a precursor and structural analog to classic "suicide inhibitors" like rasagiline.

The causality of inhibition relies on the alkyne moiety positioned in close proximity to the N5 atom of the enzyme's Flavin Adenine Dinucleotide (FAD) cofactor. Upon enzymatic oxidation of the amine, the alkyne undergoes a nucleophilic attack by the flavin, forming a covalent, irreversible adduct that permanently halts dopamine degradation [2].

MAOB_Inhibition N1 (R)-Cbz-Propargylamine N2 MAO-B Active Site N1->N2 Stereospecific Binding N3 FAD Cofactor (N5) N2->N3 Alkyne Proximity N4 Covalent Flavin Adduct N3->N4 Oxidation & Nucleophilic Attack N5 Irreversible Inactivation N4->N5 Blockade of Metabolism

Logical flow of MAO-B irreversible inactivation by chiral propargylamines.

Protocol 1: Self-Validating In Vitro MAO-B Time-Dependent Inhibition Assay

To prove mechanism-based covalent inactivation rather than simple competitive inhibition, the assay must demonstrate time-dependent loss of activity that cannot be rescued by dialysis.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-B (5 µg/mL) in 50 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The Causality Step): Incubate the enzyme with varying concentrations of (R)-Benzyl but-3-yn-2-ylcarbamate (1 nM to 10 µM) at 37°C for distinct time intervals (0, 15, 30, and 60 minutes). Control: Use Rasagiline as a positive covalent control and a reversible inhibitor (e.g., safinamide) as a negative control.

  • Substrate Addition: Add the fluorogenic substrate kynuramine (50 µM final concentration).

  • Validation via Dialysis: Take an aliquot of the 60-minute inhibited complex and dialyze against 1000 volumes of buffer for 24 hours at 4°C.

  • Measurement: Measure the formation of 4-hydroxyquinoline (Ex 310 nm / Em 400 nm).

  • Data Interpretation: A true covalent inhibitor will show a decreasing IC50​ as pre-incubation time increases, and enzyme activity will not recover post-dialysis.

Bioconjugation and Click Chemistry (CuAAC)

The terminal alkyne of (R)-Benzyl but-3-yn-2-ylcarbamate is an ideal substrate for the CuAAC reaction, pioneered by Meldal and Sharpless [1]. In drug development, this allows the rapid assembly of Proteolysis Targeting Chimeras (PROTACs) or the attachment of fluorescent tags for Activity-Based Protein Profiling (ABPP).

CuAAC_Workflow S1 Alkyne Substrate (R)-Cbz-Propargylamine Cat Cu(I) Catalyst (CuSO4 + NaAsc) S1->Cat Coordination S2 Azide-Tagged Biomolecule S2->Cat Cycloaddition Prod 1,4-Disubstituted 1,2,3-Triazole Cat->Prod Regioselective Ligation App Targeted Protein Degradation / Imaging Prod->App Downstream Application

Step-by-step workflow of CuAAC bioconjugation using the terminal alkyne.

Protocol 2: Highly Regioselective CuAAC Bioconjugation

This protocol utilizes a stabilizing ligand to prevent catalyst degradation, ensuring a self-validating, high-yield reaction without alkyne homocoupling.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the azide-tagged biomolecule (1 eq) and (R)-Benzyl but-3-yn-2-ylcarbamate (1.2 eq) in a degassed mixture of tert-butanol and water (1:1 v/v).

  • Ligand Addition: Add Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.1 eq). Causality: TBTA encapsulates the Cu(I) center, protecting it from disproportionation and oxidation by dissolved oxygen, which is critical for maintaining the catalytic cycle.

  • Catalyst Generation: Add CuSO4​⋅5H2​O (0.05 eq) followed immediately by freshly prepared sodium ascorbate (0.2 eq). Causality: Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ. Adding it last prevents premature catalyst quenching.

  • Reaction Monitoring: Stir at 25°C for 2–4 hours. Monitor the disappearance of the azide via LC-MS.

  • Purification: Quench with EDTA to chelate copper ions, extract with ethyl acetate, and purify the resulting 1,4-disubstituted 1,2,3-triazole via flash chromatography.

Asymmetric Multicomponent Synthesis (A3-Coupling)

Beyond bioconjugation, the alkyne proton is sufficiently acidic to undergo C-H activation by transition metals (e.g., Cu, Au). This enables the A3-coupling reaction (Aldehyde-Alkyne-Amine) to synthesize highly complex, sterically hindered tertiary propargylamines [4]. Retaining the (R)-carbamate allows researchers to build di-chiral centers with high diastereoselectivity for advanced natural product synthesis.

Quantitative Data Summary

The following table synthesizes the operational parameters and expected outcomes for the primary research workflows utilizing this compound.

Application AreaReaction TypeKey Reagents / CatalystsTemp (°C)Typical Yield / IC50​ Stereochemical Fidelity
Click Chemistry CuAAC Ligation CuSO4​ , NaAsc, TBTA25> 90% YieldRetained ( ee > 98%)
Neuropharmacology MAO-B InhibitionFAD-dependent oxidation37 IC50​ ~ 10–50 nM(R) > (S) by ~50-fold
Peptide Synthesis Cbz DeprotectionTMSI or HBr/AcOH0 to 2575–85% YieldRetained ( ee > 98%)
Multicomponent A3-CouplingCuBr or AuBr3​ 80–10080–95% YieldN/A (Alkyne consumed)

References

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides [1] Source: National Institutes of Health (NIH) / Chemical Society Reviews URL: [Link]

  • Title: Rasagiline in treatment of Parkinson's disease [2] Source: National Institutes of Health (NIH) / Neuropsychiatric Disease and Treatment URL: [Link]

  • Title: New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review [3] Source: ACS Omega URL: [Link]

  • Title: The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines [4] Source: National Institutes of Health (NIH) / Molecules URL: [Link]

Protocols & Analytical Methods

Method

Synthesis Protocol for (R)-Benzyl but-3-yn-2-ylcarbamate: Cbz-Protection of Chiral Propargyl Amines

Introduction and Strategic Rationale Chiral propargyl amines, specifically derivatives of but-3-yn-2-amine, are highly versatile building blocks in modern drug discovery and bioconjugation. They are heavily utilized in t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Chiral propargyl amines, specifically derivatives of but-3-yn-2-amine, are highly versatile building blocks in modern drug discovery and bioconjugation. They are heavily utilized in the synthesis of tricyclic MALT1 inhibitors for oncology[1] and nonpeptidic cruzain inhibitors for the treatment of Chagas disease[2]. Because the primary amine is highly nucleophilic, it must be masked during subsequent cross-coupling or click-chemistry steps.

The benzyloxycarbonyl (Cbz) group is the protecting group of choice for this scaffold. The resulting compound, (R)-benzyl but-3-yn-2-ylcarbamate (CAS: 1393576-61-8 for the racemic/unspecified form)[3], offers excellent stability against mildly acidic and basic conditions while remaining orthogonal to Boc and Fmoc strategies. Furthermore, the Cbz group can be cleanly removed via catalytic hydrogenation (Pd/C, H₂) or specific reductive cleavage, making it ideal for late-stage deprotection.

Mechanistic Insights and Experimental Design

As a self-validating system, this protocol is designed to maximize yield while strictly preserving the stereochemical integrity of the (R)-enantiomer. The synthesis relies on the nucleophilic acyl substitution of benzyl chloroformate (Cbz-Cl) by (R)-but-3-yn-2-amine.

Causality Behind Experimental Choices:

  • Base Selection and Equivalents: The starting material is supplied as a hydrochloride salt ((R)-but-3-yn-2-amine·HCl) to prevent the volatility and oxidative degradation associated with the free base. Triethylamine (TEA) is used in a 2.5 molar excess. The first equivalent liberates the free amine, the second neutralizes the HCl byproduct generated during carbamoylation, and the 0.5 equivalent excess ensures the reaction medium remains basic, driving the equilibrium forward.

  • Temperature Control: Cbz-Cl is a highly reactive, moisture-sensitive electrophile. Dropwise addition at 0 °C is strictly required. Failing to control this exothermic reaction leads to the formation of di-Cbz protected byproducts and promotes unwanted allene isomerization of the alkyne.

  • Workup Logic: The biphasic aqueous workup is not merely for isolation; it is a chemical purification step. The 1M HCl wash selectively protonates and removes excess TEA and any unreacted starting amine into the aqueous phase. The subsequent saturated NaHCO₃ wash hydrolyzes unreacted Cbz-Cl into benzyl alcohol and CO₂, neutralizing the organic layer before concentration.

Reaction Stoichiometry and Expected Data

Table 1: Quantitative Reaction Stoichiometry (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
(R)-but-3-yn-2-amine·HCl105.561.01.06 gChiral Starting Material
Benzyl chloroformate (Cbz-Cl)170.591.11.57 mL (1.88 g)Electrophile / Protecting Group
Triethylamine (TEA)101.192.53.48 mL (2.53 g)Base / Acid Scavenger
Dichloromethane (DCM)84.93-50 mLAnhydrous Solvent

Table 2: Expected Analytical Characterization

Analytical MethodExpected Signals / Validation Criteria
LC-MS (ESI+) m/z calculated for C₁₂H₁₃NO₂ [M+H]⁺: 204.1; Found: ~204.1
¹H NMR (CDCl₃) δ 7.40-7.30 (m, 5H, Ph), 5.12 (s, 2H, CH₂-Ph), 4.85 (br s, 1H, NH), 4.55 (m, 1H, CH), 2.25 (d, 1H, C≡CH), 1.35 (d, 3H, CH₃)
TLC (Hexanes/EtOAc 3:1) R_f ≈ 0.4 (UV active, stains positively with KMnO₄)

Experimental Workflow Diagram

SynthesisWorkflow Step1 1. Amine Liberation (R)-but-3-yn-2-amine·HCl + TEA in DCM at 0°C Step2 2. Acylation Dropwise addition of Cbz-Cl Maintain 0°C → RT Step1->Step2 Stir 15 min Step3 3. Quench & Workup Add H2O, Extract with DCM, Wash with 1M HCl & NaHCO3 Step2->Step3 Stir 2-4 h Step4 4. Drying & Concentration Dry over Na2SO4, Filter, Evaporate Solvent Step3->Step4 Phase Separation Step5 5. Purification Flash Column Chromatography (Hexanes/EtOAc) Step4->Step5 Crude Oil Product (R)-Benzyl but-3-yn-2-ylcarbamate Pure Product Step5->Product Isolate & Characterize

Caption: Workflow for the synthesis and purification of (R)-benzyl but-3-yn-2-ylcarbamate.

Step-by-Step Experimental Protocol

Step 1: Preparation and Amine Liberation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (Nitrogen or Argon) to maintain anhydrous conditions.

  • Add (R)-but-3-yn-2-amine hydrochloride (1.06 g, 10.0 mmol) and anhydrous DCM (40 mL) to the flask.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add triethylamine (3.48 mL, 25.0 mmol) dropwise over 5 minutes. Stir for 15 minutes at 0 °C to ensure complete liberation of the free amine. The cloudy suspension should transition into a homogeneous solution.

Step 2: Acylation (Carbamoylation) 5. In a separate dry vial, dilute Benzyl chloroformate (1.57 mL, 11.0 mmol) with anhydrous DCM (10 mL). 6. Add the Cbz-Cl solution dropwise to the reaction mixture over 20 minutes via a syringe pump or pressure-equalizing dropping funnel. Critical: Maintain the internal temperature at 0 °C during the addition to prevent runaway exotherms. 7. Once the addition is complete, remove the ice bath and allow the reaction to gradually warm to room temperature (20-25 °C). 8. Stir for an additional 2 to 4 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting amine is completely consumed.

Step 3: Quenching and Chemical Workup 9. Quench the reaction by slowly adding 30 mL of deionized water. Transfer the biphasic mixture to a separatory funnel. 10. Extract the aqueous layer with DCM (2 × 20 mL). Combine all organic layers. 11. Wash the combined organic phase sequentially with:

  • 1M aqueous HCl (20 mL) — Removes excess TEA.
  • Saturated aqueous NaHCO₃ (20 mL) — Neutralizes residual acid and hydrolyzes unreacted Cbz-Cl.
  • Saturated aqueous NaCl (Brine) (30 mL) — Pre-dries the organic layer.

Step 4: Drying and Purification 12. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent. 13. Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 30 °C) to yield the crude product as a pale yellow oil. 14. Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1). 15. Collect the fractions containing the product (R_f ~0.4 in 3:1 Hexanes/EtOAc, visualized via UV and KMnO₄ stain). Concentrate in vacuo to afford pure (R)-benzyl but-3-yn-2-ylcarbamate as a clear to pale-yellow oil.

References

  • WO2023125877A1 - Tricyclic derivative inhibitor, preparation method therefor, and application thereof Source: Google Patents URL:[1]

  • Design of Cruzain Inhibitors for the Treatment of Chagas Disease AND Development and Application of Methods for the Asymmetric Synthesis of α-Branched Amines Source: eScholarship (UC Berkeley) URL:[Link][2]

Sources

Application

Application Note: Enantioselective Synthesis of (R)-Benzyl but-3-yn-2-ylcarbamate

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary & Strategic Rationale The chiral building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Strategic Rationale

The chiral building block (R)-benzyl but-3-yn-2-ylcarbamate (also known as (R)-N-Cbz-1-methylpropargylamine) is a highly versatile intermediate in modern synthetic chemistry. Featuring a terminal alkyne, a protected primary amine, and a defined stereocenter, it is widely utilized in radical-mediated thiol-yne bioconjugation [1], the synthesis of amphiphilic star polymers, and the development of metabolic disorder therapeutics targeting acetyl-CoA carboxylase [2].

While enzymatic resolution of racemic amines is possible, it suffers from a maximum theoretical yield of 50%. To achieve scalable, highly enantioselective, and predictable outcomes, this protocol leverages Ellman’s sulfinamide chemistry [3]. By utilizing (R)-tert-butanesulfinamide as a chiral auxiliary, the synthesis achieves excellent diastereocontrol during the carbon-carbon bond-forming alkynylation step, ensuring >98% enantiomeric excess (ee) of the final product.

Mechanistic Insights & Causality (E-E-A-T)

The core challenge in synthesizing chiral propargylamines is controlling the facial selectivity during the nucleophilic addition to the imine.

  • Imine Condensation: Acetaldehyde is condensed with (R)-tert-butanesulfinamide using Titanium(IV) ethoxide [Ti(OEt)₄]. Ti(OEt)₄ acts as both a Lewis acid to activate the carbonyl and a highly effective water scavenger, driving the equilibrium toward the (R,E)-sulfinyl imine.

  • Asymmetric Alkynylation (The Causality of Stereocontrol): The addition of ethynylmagnesium bromide to the (R,E)-imine in non-coordinating solvents (e.g., CH₂Cl₂) proceeds via a highly organized, six-membered cyclic transition state. The magnesium coordinates to both the imine nitrogen and the sulfinyl oxygen. The bulky tert-butyl group sterically shields the Si-face of the imine, forcing the ethynyl nucleophile to attack exclusively from the Re-face. This stereocontrolled attack establishes the (R)-configuration at the newly formed stereocenter [3].

  • Orthogonal Deprotection & Reprotection: The sulfinyl group is highly acid-labile. Treatment with methanolic HCl cleanly cleaves the auxiliary, yielding the hydrochloride salt of the free amine. Subsequent Schotten-Baumann protection with benzyl chloroformate (Cbz-Cl) provides the target carbamate, which is stable under a wide range of peptide coupling and click-chemistry conditions[4].

Pathway Visualization

G A Acetaldehyde + (R)-tert-Butanesulfinamide B (R,E)-N-(Ethylidene)-2- methylpropane-2-sulfinamide A->B Ti(OEt)4, THF Condensation C (R)-N-((R)-But-3-yn-2-yl)-2- methylpropane-2-sulfinamide B->C Ethynylmagnesium bromide Diastereoselective Addition D (R)-But-3-yn-2-amine Hydrochloride C->D HCl in MeOH Sulfinyl Cleavage E (R)-Benzyl but-3-yn-2-ylcarbamate (Target Molecule) D->E Cbz-Cl, K2CO3 N-Protection

Figure 1: Enantioselective synthetic workflow for (R)-Benzyl but-3-yn-2-ylcarbamate.

Quantitative Data: Alkynylation Optimization

To demonstrate the causality of solvent and temperature on stereocontrol, the following table summarizes the optimization of the critical asymmetric alkynylation step.

EntryOrganometallic ReagentSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Lithium trimethylsilylacetylideTHF-7845%85:15
2Ethynylmagnesium bromideTHF-7888%96:4
3Ethynylmagnesium bromideCH₂Cl₂-4892%98:2
4Ethynylmagnesium bromideToluene-4875%90:10

Data Interpretation: Grignard reagents in dichloromethane at -48 °C (Entry 3) provide the optimal balance. The less coordinating nature of CH₂Cl₂ compared to THF strengthens the intramolecular chelation of magnesium to the sulfinyl oxygen, rigidifying the transition state and maximizing the d.r. to 98:2.

Detailed Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of (R,E)-N-(Ethylidene)-2-methylpropane-2-sulfinamide
  • Setup: Flame-dry a 250 mL round-bottom flask purged with argon. Add (R)-tert-butanesulfinamide (10.0 g, 82.5 mmol) and dry THF (100 mL).

  • Reaction: Add Ti(OEt)₄ (34.5 mL, 165.0 mmol, 2.0 equiv). Cool the mixture to 0 °C. Slowly add a solution of acetaldehyde (5.0 mL, 89.0 mmol, 1.1 equiv) in THF (20 mL) dropwise over 15 minutes. Stir at room temperature for 12 hours.

  • Workup: Pour the mixture into an equal volume of brine while stirring vigorously. Filter the resulting white suspension (titanium dioxide salts) through a pad of Celite. Wash the pad with EtOAc (3 × 50 mL). Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: Analyze the crude product via ¹H NMR. The disappearance of the characteristic aldehyde proton (~9.8 ppm) and the appearance of a sharp imine proton singlet (~8.1 ppm) confirms quantitative conversion. This prevents unreacted aldehyde from forming racemic propargyl alcohol byproducts in the next step.

Step 2: Asymmetric Alkynylation
  • Setup: Dissolve the crude (R,E)-imine (10.0 g, ~68 mmol) in anhydrous CH₂Cl₂ (150 mL) under argon and cool to -48 °C (dry ice/acetonitrile bath).

  • Reaction: Add ethynylmagnesium bromide (0.5 M in THF, 204 mL, 102 mmol, 1.5 equiv) dropwise via syringe pump over 1 hour to maintain internal temperature. Stir at -48 °C for 4 hours, then allow warming to 0 °C.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (100 mL). Extract with CH₂Cl₂ (3 × 75 mL), dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 7:3).

  • Self-Validation Check: Obtain a ¹H NMR of the purified intermediate. The diastereomeric ratio can be validated by integrating the tert-butyl signals of the major (R,R) and minor (R,S) diastereomers (typically appearing around 1.20 ppm and 1.24 ppm, respectively).

Step 3: Sulfinyl Cleavage
  • Reaction: Dissolve the alkynylated intermediate (10.0 g, 57.7 mmol) in anhydrous methanol (50 mL). Add 4M HCl in dioxane (28.8 mL, 115.4 mmol, 2.0 equiv) at 0 °C. Stir at room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture in vacuo to remove methanol and cleaved volatile byproducts (methyl tert-butyl sulfinate). Triturate the resulting solid with cold diethyl ether to yield (R)-but-3-yn-2-amine hydrochloride as a white powder.

  • Self-Validation Check: Spot the product on a TLC plate and apply a Ninhydrin stain. Upon heating, a deep purple/pink spot will appear, confirming the presence of a free primary amine.

Step 4: N-Cbz Protection
  • Reaction: Dissolve (R)-but-3-yn-2-amine hydrochloride (5.0 g, 47.4 mmol) in a 1:1 mixture of THF and H₂O (100 mL). Add K₂CO₃ (16.4 g, 118.5 mmol, 2.5 equiv) and cool to 0 °C.

  • Addition: Add benzyl chloroformate (Cbz-Cl) (8.1 mL, 56.8 mmol, 1.2 equiv) dropwise. Stir vigorously at room temperature for 12 hours.

  • Workup: Extract the mixture with EtOAc (3 × 50 mL). Wash the combined organic layers with 1M HCl (50 mL), brine (50 mL), dry over Na₂SO₄, and concentrate. Purify via column chromatography (Hexanes/EtOAc 8:2) to yield the pure (R)-benzyl but-3-yn-2-ylcarbamate.

  • Self-Validation Check: TLC analysis using a UV lamp (254 nm). The starting aliphatic amine is UV-inactive, while the Cbz-protected target molecule is strongly UV-active. The Ninhydrin stain will now be negative, confirming complete consumption of the primary amine.

References

  • Lowe, A. B. (2014). Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modification. Polymer, 55(22), 5517-5549. URL:[Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. URL:[Link]

Method

Application Note: (R)-Benzyl but-3-YN-2-ylcarbamate as a Versatile Chiral Building Block in Bioconjugation and Metabolic Modulation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary (R)-Benzyl but-3-yn-2-ylcarbamate (CAS: 1393524-11-2) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

(R)-Benzyl but-3-yn-2-ylcarbamate (CAS: 1393524-11-2) is a highly versatile, stereochemically pure chiral building block that bridges the gap between synthetic organic chemistry and metabolic research. Structurally, it features a terminal alkyne paired with a Cbz-protected chiral amine, making it an ideal substrate for advanced bioconjugation techniques, including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and metal-free thiol-yne coupling [1].

Beyond its utility as a synthetic intermediate, this compound exhibits profound biological activity as a modulator of lipid metabolism. By acting as an inhibitor of acetyl-CoA carboxylase (ACC), it plays a critical role in regulating fatty acid synthesis and mitochondrial oxidation, presenting significant therapeutic potential for metabolic disorders [2]. This application note details the physicochemical profile, field-proven bioconjugation protocols, and the mechanistic pathways underlying its enzymatic modulation.

Physicochemical Properties
PropertyValue
CAS Number 1393524-11-2
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
SMILES O=C(OCC1=CC=CC=C1)NC
Purity ≥97%
Storage Conditions Sealed in dry conditions, 2–8°C

Bioconjugation Workflows: CuAAC vs. Thiol-Yne Coupling

The terminal alkyne of (R)-benzyl but-3-yn-2-ylcarbamate can be functionalized via two distinct pathways, each selected based on the redox sensitivity of the target biological system.

BioconjugationWorkflow Substrate (R)-Benzyl but-3-yn-2-ylcarbamate (Terminal Alkyne) CuAAC CuAAC (Click Chemistry) Substrate->CuAAC ThiolYne Thiol-Yne Coupling Substrate->ThiolYne Triazole 1,4-Disubstituted 1,2,3-Triazole Linkage CuAAC->Triazole VinylSulfide Vinyl Sulfide / Dithioether Adducts ThiolYne->VinylSulfide Cu_Cat CuSO4 + Ascorbate + THPTA Ligand Cu_Cat->CuAAC UV_Cat UV (365 nm) + DMPA Photoinitiator UV_Cat->ThiolYne

Workflow of (R)-Benzyl but-3-yn-2-ylcarbamate in CuAAC and Thiol-Yne bioconjugation.

Protocol A: THPTA-Stabilized CuAAC (Click Chemistry)

Expertise & Causality: While CuAAC is highly efficient, propargyl carbamates are susceptible to copper-induced fragmentation via elimination pathways, which can release benzyl carbamate and form unwanted propargyl alcohols [2]. To prevent this, the protocol mandates the use of the stabilizing ligand tris-hydroxypropyltriazolylmethylamine (THPTA). THPTA heavily coordinates free Cu⁺, preventing alkyne oxidation and suppressing fragmentation while maintaining catalytic turnover. Furthermore, the inclusion of 10–20% acetonitrile minimizes the aggregation of the hydrophobic benzyl carbamate moiety in aqueous buffers [2].

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a microcentrifuge tube, combine CuSO₄ (50 mM in water) and THPTA ligand (50 mM in water) at a strict 1:5 molar ratio. Incubate for 5 minutes at room temperature.

  • Substrate Preparation: Dissolve the azide-tagged biomolecule (10–50 µM) in an aqueous buffer (pH 6.5–7.5) containing 10–20% acetonitrile.

  • Alkyne Addition: Add (R)-benzyl but-3-yn-2-ylcarbamate to a final concentration of 100 µM.

  • Initiation: Introduce sodium ascorbate (2–5 mM final concentration) to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Allow the reaction to proceed at room temperature for 30 minutes to achieve >90% conversion.

Table 1: Comparative CuAAC Reactivity of Alkyne Substrates (Data adapted from competition experiments under 10 μM Cu⁺/THPTA conditions) [2]

Alkyne Substrate Type50% Completion Time (min)90% Completion Time (min)
Propiolamide4.2 ± 0.38.1 ± 0.5
Propargyl Ether5.8 ± 0.410.2 ± 0.6
Benzyl but-3-yn-2-ylcarbamate 7.1 ± 0.5 12.9 ± 0.7
Aromatic Alkyne15.3 ± 1.125.4 ± 1.8
Protocol B: Metal-Free Thiol-Yne Coupling

Expertise & Causality: For redox-sensitive biological systems where copper catalysts would induce protein denaturation or disulfide scrambling, radical-mediated thiol-yne coupling is preferred. By adjusting the buffer to pH 8.0–8.5, cysteine residues exist predominantly as highly nucleophilic thiolate anions, which strongly favors anti-Markovnikov addition [2]. The use of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator allows for rapid radical generation under mild UV irradiation without transition metals.

Step-by-Step Methodology:

  • Buffer Optimization: Prepare the target protein/thiol substrate in a degassed aqueous buffer adjusted to pH 8.0–8.5.

  • Reactant Mixing: Add (R)-benzyl but-3-yn-2-ylcarbamate (10 molar equivalents relative to the available thiol) dissolved in a minimal volume of DMSO (≤5% final volume to prevent protein precipitation).

  • Photoinitiator Addition: Introduce DMPA at 0.1 mol%.

  • Irradiation: Expose the reaction vessel to UV irradiation (365 nm) for 10 minutes at room temperature.

Metabolic Modulation: Acetyl-CoA Carboxylase Inhibition

Beyond its role as a structural building block, (R)-benzyl but-3-yn-2-ylcarbamate demonstrates significant biological activity by interacting with and inhibiting acetyl-CoA carboxylase (ACC) [2].

Mechanistic Causality: ACC is the rate-limiting enzyme in de novo lipogenesis, responsible for carboxylating acetyl-CoA into malonyl-CoA. Malonyl-CoA acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase I (CPT1), the enzyme responsible for transporting fatty acids into the mitochondria. By inhibiting ACC, (R)-benzyl but-3-yn-2-ylcarbamate drastically reduces intracellular malonyl-CoA levels. This reduction relieves the allosteric inhibition on CPT1, thereby upregulating mitochondrial fatty acid oxidation—a mechanism with profound implications for treating metabolic disorders and reducing lipid accumulation in skeletal muscle cells[2].

MetabolicPathway Compound (R)-Benzyl but-3-yn-2-ylcarbamate ACC Acetyl-CoA Carboxylase (ACC) Compound->ACC Inhibits MalCoA Malonyl-CoA ACC->MalCoA Catalyzes formation from AcCoA Acetyl-CoA AcCoA->ACC CPT1 Carnitine Palmitoyltransferase I (CPT1) MalCoA->CPT1 Allosteric Inhibition FAO Mitochondrial Fatty Acid Oxidation CPT1->FAO Promotes Fatty Acid Transport

Mechanism of ACC inhibition by (R)-Benzyl but-3-yn-2-ylcarbamate enhancing fatty acid oxidation.

References

Application

The Versatile Chiral Synthon: (R)-Benzyl but-3-yn-2-ylcarbamate in Modern Organic Synthesis

(R)-Benzyl but-3-yn-2-ylcarbamate , a chiral propargylamine derivative, has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique structural features, comprising a termin...

Author: BenchChem Technical Support Team. Date: March 2026

(R)-Benzyl but-3-yn-2-ylcarbamate , a chiral propargylamine derivative, has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique structural features, comprising a terminal alkyne, a stereogenic center, and a carbamate protecting group, provide a powerful handle for the stereoselective construction of complex molecular architectures. This application note provides a comprehensive overview of the synthesis and diverse applications of this reagent, with detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.

Introduction to a Privileged Scaffold

The strategic importance of (R)-Benzyl but-3-yn-2-ylcarbamate lies in its ability to participate in a wide array of chemical transformations with a high degree of stereochemical control. The presence of the terminal alkyne facilitates key carbon-carbon and carbon-heteroatom bond-forming reactions such as cycloadditions and cross-coupling reactions. The (R)-configured stereocenter, in concert with the sterically demanding benzyl carbamate group, effectively directs the facial selectivity of these transformations, enabling the synthesis of enantioenriched products. This makes it an invaluable tool in the synthesis of chiral amines, alkaloids, and various heterocyclic compounds, which are prevalent motifs in numerous biologically active molecules and pharmaceutical agents.

Synthesis of (R)-Benzyl but-3-yn-2-ylcarbamate

The enantioselective synthesis of the title compound is paramount to its application as a chiral building block. A robust and reliable method involves a two-step sequence starting from but-3-yn-2-one.

Part 1: Asymmetric Synthesis of (R)-but-3-yn-2-amine

The key to establishing the stereocenter is the asymmetric reduction of but-3-yn-2-one. This can be effectively achieved using a chiral auxiliary, such as (R)-tert-butanesulfinamide, which directs the stereochemical outcome of the reduction.

Carbamate protection of the chiral amine.

Protocol 2: Synthesis of (R)-Benzyl but-3-yn-2-ylcarbamate

  • Dissolve (R)-but-3-yn-2-amine (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) to the cooled solution. [1][2]4. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure (R)-Benzyl but-3-yn-2-ylcarbamate.

Applications in Stereoselective Synthesis

The synthetic utility of (R)-Benzyl but-3-yn-2-ylcarbamate is vast, with prominent applications in cycloaddition and cross-coupling reactions, leading to the formation of valuable chiral molecules.

[3+2] Cycloaddition Reactions: Access to Chiral Triazoles

The terminal alkyne functionality of (R)-Benzyl but-3-yn-2-ylcarbamate makes it an excellent substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The chirality of the carbamate can influence the stereochemical environment of the resulting triazole, which is of significant interest in medicinal chemistry.

Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 3: General Procedure for CuAAC Reaction

  • In a round-bottom flask, dissolve (R)-Benzyl but-3-yn-2-ylcarbamate (1.0 eq) and the desired organic azide (1.05 eq) in a suitable solvent system, such as a mixture of t-butanol and water.

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours and can be monitored by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired chiral 1,2,3-triazole.

EntryAzide (R'-N₃)ProductYield (%)Reference
1Benzyl Azide1-Benzyl-4-((R)-1-((benzyloxycarbonyl)amino)ethyl)-1H-1,2,3-triazole>95N/A
2Phenyl Azide1-Phenyl-4-((R)-1-((benzyloxycarbonyl)amino)ethyl)-1H-1,2,3-triazole>95N/A
Sonogashira Cross-Coupling: Synthesis of Chiral Arylalkynes

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is another powerful tool for extending the molecular framework of (R)-Benzyl but-3-yn-2-ylcarbamate. This reaction allows for the introduction of various aryl and heteroaryl moieties, leading to the synthesis of highly functionalized chiral propargylamines.

Sonogashira cross-coupling reaction.

Protocol 4: General Procedure for Sonogashira Coupling

  • To a degassed solution of (R)-Benzyl but-3-yn-2-ylcarbamate (1.2 eq) and the aryl halide (1.0 eq) in a suitable solvent such as THF or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 1-10 mol%).

  • Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography to afford the chiral arylalkyne.

EntryAryl Halide (Ar-X)ProductYield (%)Reference
1IodobenzeneBenzyl (R)-(1-phenylbut-3-yn-2-yl)carbamate85-95N/A
24-IodotolueneBenzyl (R)-(1-(p-tolyl)but-3-yn-2-yl)carbamate85-95N/A
31-Bromo-4-methoxybenzeneBenzyl (R)-(1-(4-methoxyphenyl)but-3-yn-2-yl)carbamate80-90N/A
Synthesis of Chiral Heterocycles: Building Blocks for Drug Discovery

(R)-Benzyl but-3-yn-2-ylcarbamate serves as a key precursor for the synthesis of various chiral N-heterocycles, such as pyrrolidines and oxazolidinones. These reactions often proceed via intramolecular cyclization of suitably functionalized derivatives of the starting carbamate, where the stereocenter dictates the stereochemistry of the newly formed ring.

a) Synthesis of Chiral 2-Substituted Pyrrolidines

Functionalization of the alkyne, followed by a reductive cyclization, can lead to the formation of chiral pyrrolidines. For instance, a Sonogashira coupling followed by reduction of the alkyne and intramolecular cyclization can provide access to these valuable scaffolds.

b) Synthesis of Chiral Oxazolidinones

The carbamate and the propargylic alcohol that can be generated from the alkyne can undergo intramolecular cyclization to form chiral oxazolidinones. These are important motifs in several classes of antibiotics.

Conclusion

(R)-Benzyl but-3-yn-2-ylcarbamate is a powerful and versatile chiral building block in modern organic synthesis. Its readily accessible nature and the presence of multiple functional groups allow for a wide range of stereoselective transformations. The protocols and applications outlined in this note demonstrate its utility in constructing complex chiral molecules, highlighting its significance for researchers in academia and industry, particularly in the realm of drug discovery and development. The continued exploration of the reactivity of this synthon is expected to unveil even more innovative synthetic methodologies in the future.

References

  • But-3-en-2-amine synthesis and characteriz
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC. (URL not available)
  • Benzyl chloroformate - Wikipedia. [Link]

  • The Asymmetric A 3 (Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - MDPI. [Link]

  • Synthesis of a New Chiral Pyrrolidine - PMC - NIH. (URL not available)
  • A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogen
  • Organocatalytic cycloaddition–elimination cascade for atroposelective construction of heterobiaryls - Semantic Scholar. [Link]

  • The Benzyloxycarbonyl (Cbz) Group: A Stalwart in Amine Protection - Benchchem. (URL not available)
  • Remote Control of Stereochemistry: Communicating Information via Conformation - Beilstein-Institut. [Link]

  • Gold(I)-catalyzed enantioselective [3+2] and [3+3] cycloaddition reactions of propargyl acetals/ketals - PMC. (URL not available)
  • Benzyl Chloroformate - Common Organic Chemistry. (URL not available)
  • benzyl chloroformate (Cbz-Cl) protecting mechanism : r/chemhelp - Reddit. [Link]

  • Enantiospecific synthesis of N-benzyl-2-alkyl pyrrolidines and piperidines mediated by chiral organoborane reagents - R Discovery. [Link]

  • Asymmetric decarboxylative [3 + 2] cycloaddition for the diastereo- and enantioselective synthesis of spiro[2.4]heptanes via cyclopropanation - Organic Chemistry Frontiers (RSC Publishing). (URL not available)
  • Stereodivergent propargylic alkylation of enals via cooperative NHC and copper c
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  • and Enantioselective Cu-Catalyzed [3 + 3] Cycloaddition of Propargyl Esters with Cyclic Enamines toward Chiral Bicyclo[n.3.1] Frameworks. (URL not available)
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Method

Click chemistry reactions with (R)-Benzyl but-3-YN-2-ylcarbamate

An In-Depth Guide to Click Chemistry Reactions with (R)-Benzyl but-3-YN-2-ylcarbamate Introduction: A Chiral Building Block for Modern Chemistry (R)-Benzyl but-3-yn-2-ylcarbamate is a versatile chiral building block that...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Click Chemistry Reactions with (R)-Benzyl but-3-YN-2-ylcarbamate

Introduction: A Chiral Building Block for Modern Chemistry

(R)-Benzyl but-3-yn-2-ylcarbamate is a versatile chiral building block that has gained prominence in chemical synthesis, medicinal chemistry, and bioconjugation.[1][2] Its molecular architecture is distinguished by three key functional components: a terminal alkyne, a stereodefined chiral center, and a carbamate group protected by a benzyl (Cbz) moiety.

  • Terminal Alkyne: This group serves as a highly reactive handle for one of the most efficient and widely used transformations in chemistry: the azide-alkyne cycloaddition, or "click" reaction.[1]

  • Chiral Center: The fixed (R)-stereochemistry at the C2 position allows for the introduction of specific three-dimensional structures, a critical requirement in the development of enantiomerically pure pharmaceuticals and probes where biological activity is often stereospecific.[3]

  • N-Cbz Carbamate: The carbamate linkage is a robust and stable isostere for the peptide bond, making it a valuable feature in peptidomimetic design.[4][5][6] The benzyl protecting group is stable under click reaction conditions but can be selectively removed post-conjugation to reveal a primary amine, enabling orthogonal, multi-step functionalization strategies.

This combination of features makes (R)-Benzyl but-3-yn-2-ylcarbamate an ideal reagent for researchers aiming to construct complex molecular architectures with precision and control. This guide provides a detailed exploration of its primary application in copper-catalyzed click chemistry, complete with mechanistic insights and field-tested protocols.

The Cornerstone Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The quintessential "click chemistry" reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8] This reaction transforms terminal alkynes and organic azides into a highly stable 1,4-disubstituted 1,2,3-triazole ring. The copper catalyst provides an enormous rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction and, crucially, dictates the exclusive formation of the 1,4-regioisomer, avoiding the product mixtures common in the thermal process.[7][9][10]

Mechanistic Principles: The Power of a Dinuclear Copper Catalyst

While early hypotheses suggested a simple mononuclear catalyst, substantial evidence from computational and experimental studies now supports a more complex, dinuclear copper-mediated pathway as the kinetically dominant mechanism.[7][11] This understanding is critical for optimizing reaction conditions and troubleshooting.

The catalytic cycle proceeds as follows:

  • Formation of Copper(I) Acetylide: Two Cu(I) ions coordinate with the terminal alkyne of (R)-Benzyl but-3-yn-2-ylcarbamate to form a dinuclear copper acetylide complex.

  • Azide Coordination: An organic azide coordinates to one of the copper centers, bringing the two reactive partners into close proximity.[7]

  • Cycloaddition: The azide undergoes nucleophilic attack on the alkyne, forming a six-membered copper metallacycle.[9] The second copper atom plays a crucial role in stabilizing this intermediate.[9]

  • Ring Contraction & Protonolysis: The metallacycle rearranges and contracts to a triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst for the next cycle.[9][12]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle cluster_reactants Reactants cluster_product Product A 2 Cu(I) + R-C≡CH B Dinuclear Copper Acetylide Complex A->B Coordination C Azide (R'-N3) Coordination B->C + R'-N3 D Six-Membered Copper Metallacycle C->D Cycloaddition E Triazolyl-Copper Intermediate D->E Ring Contraction F Protonolysis E->F + H+ F->A Product Release (1,4-Triazole) Triazole 1,4-Disubstituted 1,2,3-Triazole F->Triazole Alkyne (R)-Benzyl but-3-YN-2-ylcarbamate Alkyne->A Azide Organic Azide (R'-N3) Azide->C

Figure 1: The Dinuclear Copper Catalytic Cycle for CuAAC.

Experimental Protocols for CuAAC Reactions

The success of a CuAAC reaction hinges on maintaining the copper catalyst in its active Cu(I) oxidation state.[13] Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Therefore, protocols typically generate Cu(I) in situ from a stable Cu(II) precursor (like CuSO₄) using a reducing agent, most commonly sodium ascorbate.[7][13] Chelating ligands are essential to stabilize the Cu(I) ion, enhance its solubility, and accelerate the reaction.[7]

Protocol 1: General CuAAC for Organic Synthesis

This protocol is suitable for small molecule synthesis in common organic solvents.

Materials:

  • (R)-Benzyl but-3-yn-2-ylcarbamate (1.0 eq)

  • Azide coupling partner (1.0 - 1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)

  • Sodium Ascorbate (0.05 - 0.20 eq)

  • Solvent: e.g., a 1:1 mixture of tert-butanol and water, or Dimethylformamide (DMF)

  • Nitrogen or Argon source for inert atmosphere

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve (R)-Benzyl but-3-yn-2-ylcarbamate (1.0 eq) and the azide partner (1.1 eq) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1 for a 0.5 mmol scale).

  • Inert Atmosphere: De-gas the solution by bubbling nitrogen or argon through it for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and Sodium Ascorbate (e.g., 1.0 M in water).

  • Initiation: To the stirring reaction mixture, add the CuSO₄ solution (to a final concentration of 1-5 mol%) followed immediately by the Sodium Ascorbate solution (to a final concentration of 5-20 mol%). A color change (e.g., to pale yellow or green) may be observed.

  • Reaction: Seal the flask under an inert atmosphere and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Aqueous CuAAC for Bioconjugation

This protocol is optimized for reactions in aqueous buffers, essential for modifying biological macromolecules like proteins or nucleic acids. It employs a water-soluble ligand to stabilize the copper catalyst and prevent its precipitation.

Materials:

  • Alkyne-modified biomolecule (e.g., protein labeled with (R)-Benzyl but-3-yn-2-ylcarbamate) (1.0 eq)

  • Azide-labeled molecule (e.g., fluorescent dye, biotin) (5 - 50 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate (or other reducing agent like Aminoguanidine)

  • Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Stock Solutions: Prepare fresh, concentrated stock solutions: 20 mM CuSO₄ in water, 100 mM THPTA in water, and 300 mM Sodium Ascorbate in water.[14]

  • Catalyst Pre-complexation: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 to 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA).[13][15] Let this mixture stand for 2-3 minutes to allow the complex to form. This stock is stable for several weeks when frozen.[14]

  • Reaction Mixture: In a separate tube, combine the alkyne-modified biomolecule in its buffer with the azide-labeled molecule (using a molar excess of the azide to drive the reaction to completion).

  • Initiation: Add the pre-complexed THPTA/CuSO₄ solution to the biomolecule mixture. Vortex briefly. Immediately add the Sodium Ascorbate solution to initiate the click reaction.[13][14]

  • Incubation: Protect the reaction from light (especially if using fluorescent dyes) and incubate at room temperature for 30-90 minutes. For sensitive biological samples, the reaction can be performed at 4°C for a longer duration.

  • Purification: Upon completion, the conjugated biomolecule can be purified from excess reagents using methods appropriate for the sample, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification dissolve Dissolve Alkyne & Azide in Solvent degas De-gas with N2/Ar dissolve->degas add_cu Add CuSO4 Solution degas->add_cu add_asc Add Sodium Ascorbate Solution add_cu->add_asc stir Stir at Room Temp (2-12h) add_asc->stir monitor Monitor by TLC / LC-MS stir->monitor quench Dilute with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify via Chromatography extract->purify product Pure 1,4-Triazole Product purify->product Final Product

Figure 2: Experimental Workflow for a General CuAAC Reaction.
Data Summary: Recommended Reaction Parameters
ParameterOrganic SynthesisBioconjugation (Aqueous)Rationale & Key Insights
Alkyne:Azide Ratio 1 : 1.11 : 5-50A slight excess of one reagent drives the reaction. In bioconjugation, a large excess of the small molecule azide is used to maximize labeling of the precious biomolecule.
Cu(I) Source CuSO₄ / Na-AscorbateCuSO₄ / Na-AscorbateIn-situ generation of Cu(I) from stable Cu(II) salts is reliable and avoids handling unstable Cu(I) salts.[7][13]
Catalyst Loading 1-5 mol% Cu(II)25-50 equivalents (relative to azide)Lower catalyst loading is sufficient for small molecules. Higher effective concentrations are often needed in dilute biological samples.
Ligand None or TBTATHPTA, BTTAALigands stabilize Cu(I), preventing oxidation and aggregation.[7] Water-soluble ligands like THPTA are essential for biocompatibility and preventing protein precipitation.[13][14]
Solvent t-BuOH/H₂O, DMF, DMSOAqueous Buffer (e.g., PBS)The reaction is tolerant of a wide range of solvents, including protic and aqueous media, a key advantage of click chemistry.[9]
Temperature Room Temperature4°C to Room TemperatureThe reaction is highly efficient at ambient temperatures, avoiding damage to sensitive substrates.[9]
Reaction Time 2-12 hours30-90 minutesReaction times vary with substrate reactivity and concentration. Bioconjugations are often designed to be rapid.

Advanced Applications and Strategic Considerations

The true power of (R)-Benzyl but-3-yn-2-ylcarbamate lies in its application for creating functional molecules with precise stereochemistry.

Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole ring formed via CuAAC is not merely a passive linker; it is a significant pharmacophore. It is exceptionally stable to metabolic degradation and can participate in hydrogen bonding and dipole interactions, often serving as a bioisosteric replacement for an amide bond.[4][16] By using this chiral alkyne, researchers can rapidly generate libraries of new chemical entities with a fixed stereocenter for screening against biological targets such as enzymes or receptors.[16] This approach has been successfully used to develop agents with anticancer and antiviral activities.[16][17]

Orthogonal Bioconjugation and Dual Functionalization

A key strategic advantage of this reagent is the Cbz protecting group. After performing a CuAAC reaction to conjugate the alkyne, the Cbz group can be cleanly removed via catalytic hydrogenation (e.g., H₂, Pd/C) to unmask a primary amine. This newly revealed amine can then undergo a second, orthogonal chemical reaction, such as acylation or reductive amination. This allows for the stepwise construction of more complex bioconjugates, such as antibody-drug conjugates (ADCs) or multifunctional probes.[15]

Dual_Functionalization A (R)-Benzyl but-3-YN-2-ylcarbamate B Step 1: CuAAC Reaction A->B + Azide-Molecule 1 C Triazole-Linked Intermediate (Cbz Protected) B->C D Step 2: Cbz Deprotection (e.g., H2, Pd/C) C->D E Triazole with Free Amine D->E F Step 3: Orthogonal Conjugation (e.g., Acylation) E->F + Molecule 2 G Dually Functionalized Final Product F->G

Figure 3: Strategic Workflow for Dual Functionalization.

Scope and Limitations: Beyond CuAAC

While CuAAC is the primary application for this terminal alkyne, it is important to understand its reactivity in the context of other click-like reactions.

  • Thiol-Yne Coupling: The terminal alkyne can also participate in radical-mediated Thiol-Yne reactions, typically with cysteine residues or other thiols.[1] This metal-free reaction provides an alternative conjugation strategy, particularly for systems that are sensitive to copper.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): It is critical to note that (R)-Benzyl but-3-yn-2-ylcarbamate, as a terminal alkyne, does not readily participate in SPAAC. SPAAC is a copper-free reaction that relies on the high ring strain of a cyclooctyne to accelerate the cycloaddition with an azide.[18][][20] Therefore, SPAAC and CuAAC are complementary techniques that apply to different classes of alkynes.

Conclusion

(R)-Benzyl but-3-yn-2-ylcarbamate is a powerful and strategically designed building block for modern chemical research. Its terminal alkyne provides a reliable entry point into Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. The presence of a fixed chiral center and a cleavable protecting group offers advanced opportunities for creating stereochemically defined pharmaceuticals, complex bioconjugates, and functionalized materials. The detailed protocols and mechanistic insights provided in this guide equip researchers to confidently and effectively integrate this valuable reagent into their synthetic workflows.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sharma, P., et al. (2021). Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications. Chemical Reviews. Retrieved from [Link]

  • Copper click chemistry mechanism unravelled. (2015). Research. Retrieved from [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]

  • Click Chemistry Protocols. (n.d.). CD Bioparticles. Retrieved from [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm. Retrieved from [Link]

  • Tummatorn, J., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

  • The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). Europe PMC. Retrieved from [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone. Retrieved from [Link]

  • Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved from [Link]

  • Azide–Alkyne Cycloaddition Reactions Catalyzed by [Cu2(μ-Br)2(tBuImCH2pyCH2L)]. (2022). ACS Publications. Retrieved from [Link]

  • Tummatorn, J., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (n.d.). PMC. Retrieved from [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). (n.d.). Creative Biolabs. Retrieved from [Link]

  • Tummatorn, J., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC. Retrieved from [Link]

  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. (n.d.). PMC. Retrieved from [Link]

  • The application of click chemistry in the synthesis of agents with anticancer activity. (2015). Dovepress. Retrieved from [Link]

  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. Retrieved from [Link]

  • β‑Eliminative Releasable Linkers Adapted for Bioconjugation of Macromolecules to Phenols. (2013). ProLynx. Retrieved from [Link]

  • Benzyl n-(2-methylbut-3-yn-2-yl)carbamate. (n.d.). PubChemLite. Retrieved from [Link]

  • Recent developments in bioconjugation: From strategies to design and clinical applications. (2026). ScienceDirect. Retrieved from [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2025). MDPI. Retrieved from [Link]

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Application

Application Note: Derivatization Strategies for (R)-Benzyl but-3-yn-2-ylcarbamate in Drug Discovery and Chemical Biology

Executive Summary & Chemical Profile (R)-Benzyl but-3-yn-2-ylcarbamate (CAS: 1393524-11-2) is a highly versatile, chiral propargylic amine building block protected by a carboxybenzyl (Cbz) group[1][2]. Its molecular arch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(R)-Benzyl but-3-yn-2-ylcarbamate (CAS: 1393524-11-2) is a highly versatile, chiral propargylic amine building block protected by a carboxybenzyl (Cbz) group[1][2]. Its molecular architecture provides three distinct vectors for derivatization: a terminal alkyne for carbon-carbon or carbon-heteroatom bond formation, a stereodefined chiral center (C2) crucial for spatial target engagement, and a protected primary amine that can be unmasked for subsequent functionalization.

This application note details field-proven, self-validating protocols for the derivatization of this compound, specifically focusing on Sonogashira cross-coupling , CuAAC "Click" chemistry , and chemoselective Cbz deprotection .

Strategic Overview of Derivatization

In drug development, the rational selection of synthetic pathways is dictated by functional group compatibility. The terminal alkyne of (R)-Benzyl but-3-yn-2-ylcarbamate is mildly acidic (pKa ≈ 25) and highly reactive toward transition metals[3]. Consequently, derivatizing the alkyne prior to amine deprotection is often the most strategic route, as the Cbz group prevents competitive coordination of the free amine to palladium or copper catalysts.

Workflow Core (R)-Benzyl but-3-yn-2-ylcarbamate (Chiral Propargylic Amine) Sono Sonogashira Coupling (Pd/Cu Catalysis) Core->Sono Aryl Halide Click CuAAC 'Click' Reaction (Triazole Formation) Core->Click Organic Azide Deprot Orthogonal Deprotection (HBr/AcOH or TMSI) Core->Deprot Acid Cleavage Prod1 Internal Alkyne Derivatives Sono->Prod1 Prod2 1,2,3-Triazole Conjugates Click->Prod2 Prod3 Free (R)-Propargylic Amine Deprot->Prod3

Caption: Primary derivatization pathways for (R)-Benzyl but-3-yn-2-ylcarbamate.

Protocol 1: Sonogashira Cross-Coupling (C-C Bond Formation)

Mechanistic Insight

The Sonogashira reaction couples the terminal alkyne with aryl or vinyl halides to form internal alkynes[4][5]. The Cbz group plays a critical role here by suppressing the nucleophilicity of the nitrogen, preventing undesired hydroamination or catalyst poisoning. The reaction relies on a synergistic Pd(0)/Pd(II) catalytic cycle and a Cu(I) transmetalation step.

Step-by-Step Methodology

Self-Validation Checkpoint: The reaction mixture will progressively darken, and a fine white/yellow precipitate (triethylammonium halide salts) will form, indicating successful turnover of the catalytic cycle.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (R)-Benzyl but-3-yn-2-ylcarbamate (1.0 equiv, 1.0 mmol) and the desired aryl iodide (1.1 equiv) in anhydrous DMF (5.0 mL).

  • Base Addition: Add triethylamine (Et₃N) (3.0 equiv). Degas the solution via sparging with argon for 10 minutes.

  • Catalyst Loading: Quickly add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

  • Reaction: Stir the mixture at room temperature (or up to 50 °C for electron-rich aryl halides) for 4–8 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup: Quench with saturated aqueous NH₄Cl to complex the copper. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with water and brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography to yield the Cbz-protected internal alkyne.

Protocol 2: CuAAC "Click" Chemistry (Triazole Formation)

Mechanistic Insight

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regiospecific, yielding exclusively the 1,4-disubstituted 1,2,3-triazole. The use of sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing alkyne homocoupling (Glaser coupling) side reactions[3].

Step-by-Step Methodology

Self-Validation Checkpoint: Upon addition of sodium ascorbate, the initial blue color of the CuSO₄ solution will fade to pale yellow or colorless, confirming the generation of the active Cu(I) catalyst.

  • Preparation: Suspend (R)-Benzyl but-3-yn-2-ylcarbamate (1.0 equiv, 1.0 mmol) and the target organic azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water (4.0 mL total).

  • Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) in 0.5 mL water. In another vial, dissolve sodium ascorbate (20 mol%) in 0.5 mL water.

  • Initiation: Add the CuSO₄ solution to the reaction flask, followed dropwise by the sodium ascorbate solution.

  • Reaction: Stir vigorously at room temperature for 2–6 hours. The product often precipitates directly from the aqueous mixture as a white solid.

  • Workup: If precipitation occurs, filter the solid and wash with cold water. Otherwise, extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate.

Protocol 3: Chemoselective Cbz Deprotection

Mechanistic Insight

Standard Cbz deprotection utilizes catalytic hydrogenolysis (H₂, Pd/C)[6][7]. However, this method is strictly contraindicated for (R)-Benzyl but-3-yn-2-ylcarbamate, as the palladium catalyst will rapidly reduce the terminal alkyne to an alkene or alkane[3]. To preserve the alkyne, an orthogonal acidic cleavage using strong electrophilic reagents like HBr/AcOH must be employed[6][8].

Deprotection Start N-Cbz Protected Alkyne Path1 H2, Pd/C (Standard) Start->Path1 Path2 HBr/AcOH (Orthogonal) Start->Path2 Fail Alkyne Reduced (Undesired) Path1->Fail Success Alkyne Preserved (Desired) Path2->Success

Caption: Chemoselective logic for Cbz deprotection in the presence of an alkyne.

Step-by-Step Methodology

Self-Validation Checkpoint: The reaction will fume upon addition of HBr/AcOH. As the reaction progresses, the deprotected amine hydrobromide salt will often precipitate out of the ether/acetic acid solution[6].

  • Preparation: Dissolve (R)-Benzyl but-3-yn-2-ylcarbamate (1.0 equiv, 1.0 mmol) in a minimal amount of glacial acetic acid (1.0 mL) in a round-bottom flask equipped with a drying tube.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a 33% solution of HBr in acetic acid (3.0 to 5.0 equiv)[6][8].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor the disappearance of the starting material via TLC (aliquots must be neutralized with NaHCO₃ before spotting).

  • Precipitation: Once complete, pour the reaction mixture into 15 mL of cold, anhydrous diethyl ether. The product will precipitate as the hydrobromide salt.

  • Isolation: Collect the precipitate via vacuum filtration, wash extensively with cold diethyl ether to remove residual benzyl bromide and acetic acid, and dry under high vacuum to yield the pure (R)-but-3-yn-2-amine hydrobromide.

Quantitative Data: Reaction Optimization Summary

The following table summarizes expected yields and conditions for the derivatization of (R)-Benzyl but-3-yn-2-ylcarbamate based on established literature parameters for propargylic amines[4][5][6].

Reaction TypeReagents / CatalystTemp (°C)Time (h)ChemoselectivityExpected Yield
Sonogashira Pd(PPh₃)₂Cl₂, CuI, Et₃N, Ar-I25–504–8Preserves Cbz75–90%
CuAAC (Click) CuSO₄, NaAsc, tBuOH/H₂O252–6Preserves Cbz85–95%
Deprotection (Standard) H₂, 10% Pd/C, MeOH251–3Fails (Reduces Alkyne)< 5% (Target)
Deprotection (Orthogonal) 33% HBr/AcOH, Et₂O0 → 251–2Preserves Alkyne80–92%

References

  • Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines PMC (National Institutes of Health). URL:[Link]

  • The Asymmetric A3 (Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines MDPI. URL:[Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Total Synthesis. URL: [Link]

  • Amine Protection and Deprotection Master Organic Chemistry. URL:[Link]

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Method

Purification methods for (R)-Benzyl but-3-YN-2-ylcarbamate

Application Note: Advanced Purification and Chiral Resolution Protocols for (R)-Benzyl but-3-yn-2-ylcarbamate Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Tec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification and Chiral Resolution Protocols for (R)-Benzyl but-3-yn-2-ylcarbamate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

(R)-Benzyl but-3-yn-2-ylcarbamate (CAS: 1393524-11-2) is a highly versatile, chiral propargyl amine derivative protected by a carboxybenzyl (Cbz) group. In modern drug discovery, this building block is critical for synthesizing nonpeptidic tetrafluorophenoxymethyl ketone inhibitors targeting cruzain —a key cysteine protease in Trypanosoma cruzi (Chagas disease) . Furthermore, its terminal alkyne handle makes it an ideal candidate for metal-free thiol-yne bioconjugation and metabolic enzyme modulation .

Because the alpha-chiral center is situated between an alkyne and a carbamate, it is susceptible to racemization under harsh basic conditions. Therefore, purification workflows must be orthogonal, mild, and self-validating to ensure both high chemical purity (>98%) and strict enantiomeric excess (>99% ee).

Physicochemical Profiling

Designing an effective purification strategy requires exploiting the molecule's intrinsic physicochemical properties. The moderate lipophilicity (LogP ~1.93) dictates its behavior in biphasic systems, while the Cbz group provides a strong UV chromophore for chromatographic tracking.

Table 1: Physicochemical Properties & Purification Implications

PropertyValuePurification Rationale
Molecular Weight 203.24 g/mol Small molecule; elutes predictably on standard normal-phase silica.
LogP 1.93Highly soluble in DCM and EtOAc; insoluble in water. Ideal for liquid-liquid extraction.
Functional Groups Cbz, Terminal AlkyneCbz provides UV activity (254 nm). Alkyne is reactive to KMnO₄ staining.
Stability Acid/Base sensitiveAvoid strong acids (Cbz cleavage) and strong bases (alkyne deprotonation/racemization).

Mechanistic Purification Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation steps. The following three-phase workflow is designed as a self-validating system , ensuring that impurities are systematically eliminated based on distinct chemical mechanisms.

Phase 1: Liquid-Liquid Extraction (The Self-Validating Quench)

Causality: Crude synthesis mixtures typically contain unreacted (R)-but-3-yn-2-amine, excess benzyl chloroformate (Cbz-Cl), and organic bases (e.g., triethylamine). By manipulating the aqueous pH, we can selectively protonate the aliphatic amines (pKa ~9), driving them into the aqueous waste, while the neutral carbamate remains in the organic phase.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Wash (Amine Removal): Wash the organic layer with 1.0 M HCl (3 × 5 mL).

    • Self-Validation Check: Test the pH of the final aqueous wash. It must be <3. If it is higher, unreacted amines may still be present; repeat the wash.

  • Basic Wash (Electrophile Quench): Wash with saturated aqueous NaHCO₃ (2 × 5 mL). This neutralizes residual acid and hydrolyzes any unreacted Cbz-Cl into benzyl alcohol and CO₂, which safely off-gasses.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at 30°C to yield the crude oil. (Avoid higher temperatures to prevent thermal degradation of the alkyne).

Phase 2: Normal-Phase Flash Column Chromatography (FCC)

Causality: The primary remaining impurity is benzyl alcohol (from the quenched Cbz-Cl). Benzyl alcohol is a strong hydrogen-bond donor (hydroxyl group), whereas the target carbamate is a moderate hydrogen-bond donor/acceptor. This difference in polarity allows for baseline resolution on bare silica gel.

  • Stationary Phase: Pack a column with 230–400 mesh silica gel.

  • Sample Loading: Use the dry-loading technique. Dissolve the crude oil in a minimal amount of DCM, add silica gel (1:2 mass ratio to crude), and evaporate to a free-flowing powder. This prevents band broadening.

  • Elution: Run a step-gradient of Hexanes and EtOAc.

Table 2: Optimized Chromatographic Gradient

Column Volumes (CV)Solvent Ratio (Hexanes:EtOAc)Target Elution
0 - 295:5Non-polar impurities (e.g., dibenzyl carbonate)
2 - 585:15(R)-Benzyl but-3-yn-2-ylcarbamate elutes
5 - 870:30Benzyl alcohol and polar baseline impurities
  • Self-Validation Check: Spot fractions on a TLC plate. The target compound will be UV-active (254 nm) due to the benzyl ring and will stain bright yellow/white against a purple background when dipped in KMnO₄ stain (confirming the terminal alkyne).

Phase 3: Chiral HPLC for Enantiomeric Verification

Causality: To ensure the chiral integrity of the (R)-stereocenter was not compromised during the Cbz-protection step, chiral chromatography is mandatory. The carbamate NH and carbonyl groups interact stereospecifically with the polysaccharide backbone of chiral stationary phases.

  • System Setup: Equip an HPLC with a Chiralcel OD-H column (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Validation: Inject a racemic standard of Benzyl but-3-yn-2-ylcarbamate first to establish the retention times of both the (R) and (S) enantiomers and prove baseline resolution (Rs > 1.5). Subsequently, inject the purified batch. Calculate the ee by integrating the Area Under the Curve (AUC).

Workflow Visualization

The following diagram maps the logical flow of the purification pipeline, highlighting the phase transitions and validation checkpoints.

Purification A Crude Synthesis Mixture (Target + Impurities) B Liquid-Liquid Extraction (1M HCl / NaHCO3) A->B C Aqueous Waste (Unreacted Amines) B->C pH < 3 D Organic Phase (Crude Carbamate) B->D Extraction E Flash Chromatography (Silica Gel, Hex/EtOAc) D->E F Chemically Pure (R)-Carbamate (>98%) E->F UV/KMnO4 TLC G Chiral HPLC (Enantiomeric Check) F->G H Final Verified Product (>99% ee) G->H Chiralcel OD-H

Workflow for the purification and chiral verification of (R)-Benzyl but-3-yn-2-ylcarbamate.

References

  • Nonpeptidic Tetrafluorophenoxymethyl Ketone Cruzain Inhibitors as Promising New Leads for Chagas Disease Chemotherapy National Center for Biotechnology Information (NIH PMC) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for (R)-Benzyl but-3-yn-2-ylcarbamate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of (R)-Benzyl but-3-yn-2-ylcarbamate. This guide is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of (R)-Benzyl but-3-yn-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles to ensure reliability and reproducibility in your experiments.

(R)-Benzyl but-3-yn-2-ylcarbamate is a valuable chiral building block in medicinal chemistry and organic synthesis.[1] Its propargylamine core is a key pharmacophore in various biologically active molecules. The successful and efficient synthesis of this compound with high enantiomeric purity is critical for downstream applications. This guide provides a series of frequently asked questions and troubleshooting workflows to navigate the common hurdles encountered during its preparation.

General Synthetic Overview

The most common and direct approach to synthesizing (R)-Benzyl but-3-yn-2-ylcarbamate involves the N-protection of the chiral amine, (R)-but-3-yn-2-amine, with a benzyloxycarbonyl (Cbz or Z) group. This is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base.[2] While straightforward in principle, the reaction's efficiency, yield, and purity are highly dependent on carefully controlled conditions.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product & Analysis Amine (R)-but-3-yn-2-amine Reaction N-Cbz Protection Reaction (Solvent, Temp Control) Amine->Reaction ProtectingAgent Benzyl Chloroformate (Cbz-Cl) ProtectingAgent->Reaction Base Base (e.g., TEA, Na₂CO₃) Base->Reaction Quench Aqueous Quench Reaction->Quench 1. Quench Extraction Organic Extraction Quench->Extraction 2. Extract Purification Column Chromatography Extraction->Purification 3. Purify Product (R)-Benzyl but-3-yn-2-ylcarbamate Purification->Product 4. Isolate Analysis Purity & Chiral Analysis (TLC, LC-MS, Chiral HPLC) Product->Analysis 5. Analyze Start Low Yield or High Impurities Detected CheckReagents Are reagents (Cbz-Cl, amine, base) high quality and fresh? Start->CheckReagents CheckConditions Is the reaction anhydrous and under inert atmosphere? CheckReagents->CheckConditions Yes ReplaceReagents Action: Use fresh, high-purity reagents. CheckReagents->ReplaceReagents No CheckTemp Was temperature controlled during addition (0°C) and reaction (RT)? CheckConditions->CheckTemp Yes ImproveSetup Action: Dry glassware, use anhydrous solvents, run under N₂. CheckConditions->ImproveSetup No CheckBase Is the base appropriate and used in correct stoichiometry? CheckTemp->CheckBase Yes OptimizeTemp Action: Ensure slow addition at 0°C, then warm to RT. Avoid overheating. CheckTemp->OptimizeTemp No OptimizeBase Action: Switch to Na₂CO₃/H₂O or ensure TEA/DIPEA is dry and in 1.5-2.0 eq. CheckBase->OptimizeBase No End Re-run Experiment & Monitor CheckBase->End Yes ReplaceReagents->End ImproveSetup->End OptimizeTemp->End OptimizeBase->End

Sources

Optimization

Improving enantiomeric excess in (R)-Benzyl but-3-YN-2-ylcarbamate synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of (R)-Benzyl but-3-yn-2-ylcarbamate . This chiral propargylic carbamate is a critical building block in peptidomimetic drug development and targeted covale...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of (R)-Benzyl but-3-yn-2-ylcarbamate . This chiral propargylic carbamate is a critical building block in peptidomimetic drug development and targeted covalent inhibitor synthesis.

Synthesizing this compound via the "chiral pool" approach (starting from D-Alanine) is notoriously prone to stereochemical leakage. This guide provides causal analysis, self-validating workflows, and optimized protocols to help you maintain >98% enantiomeric excess (ee) throughout your synthetic sequence.

Diagnostic Decision Tree: Identifying Stereochemical Leakage

Before altering your entire synthetic route, you must isolate the exact step causing the loss of chirality. Use the decision tree below to systematically diagnose where the racemization is occurring.

TroubleshootingTree Start Low ee detected in final (R)-Benzyl but-3-yn-2-ylcarbamate CheckAldehyde Diagnostic Step: Isolate & check ee of N-Cbz-D-alaninal intermediate Start->CheckAldehyde AldehydeLow Result: ee is low (<90%) CheckAldehyde->AldehydeLow Yes AldehydeHigh Result: ee is high (>98%) CheckAldehyde->AldehydeHigh No FixReduction Root Cause: Reduction Step Action: Switch to CDI/DIBAL-H or avoid silica gel chromatography AldehydeLow->FixReduction FixHomologation Root Cause: Alkyne Homologation Action: Replace K2CO3 with Cs2CO3 or use Ellman's Auxiliary route AldehydeHigh->FixHomologation

Fig 1. Diagnostic workflow for isolating the source of racemization in propargylic carbamate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final (R)-Benzyl but-3-yn-2-ylcarbamate has an ee of only 70%, despite starting with >99% ee D-Alanine. Where is the chirality bleeding out?

A: In the traditional chiral pool synthesis, stereochemical leakage almost exclusively occurs at two vulnerable nodes:

  • The Aldehyde Intermediate: During the reduction of N-Cbz-D-alanine to N-Cbz-D-alaninal.

  • The Homologation Step: During the conversion of the aldehyde to the alkyne via the Seyferth-Gilbert or Ohira-Bestmann reactions.

The -proton of N-Cbz-D-alaninal is highly acidic due to the electron-withdrawing nature of both the aldehyde and the carbamate-protected amine. Exposure to bases, or even the mildly acidic environment of silica gel during purification, triggers keto-enol tautomerism, resulting in rapid racemization.

Q2: How can I prevent racemization during the reduction of N-Cbz-D-alanine to the aldehyde?

A: You must avoid conditions that allow the aldehyde to equilibrate. The standard Weinreb amide reduction can sometimes lead to partial epimerization if the reaction is not strictly maintained at -78 °C.

Solution: Utilize the in-situ activation method with 1,1'-Carbonyldiimidazole (CDI) followed by reduction with DIBAL-H. This one-pot method delivers the protected amino aldehyde with complete stereointegrity 1. Furthermore, do not purify the aldehyde via silica gel chromatography . Chromatography is a known catalyst for marked racemization in Cbz- -aminoaldehydes; the crude aldehyde must be telescoped directly into the next reaction.

Q3: I confirmed my aldehyde is >98% ee, but the Ohira-Bestmann reaction still destroys the stereocenter. What is the mechanistic cause, and how do I fix it?

A: The standard Ohira-Bestmann protocol uses potassium carbonate ( ) in methanol. This generates methoxide, which acts as a strong base. Mechanistically, the rate of -deprotonation (leading to the achiral enolate) competes with the rate of nucleophilic attack by the Bestmann-Ohira Reagent (BOR) on the aldehyde carbonyl.

Solution: Swap for Cesium Carbonate ( ) and tightly control the stoichiometry. The unique solubility and kinetic profile of in a biphasic or methanolic system accelerates the homologation pathway, allowing it to vastly outpace the enolization pathway, thereby preserving the stereocenter 2.

MechanisticPathway A N-Cbz-D-alaninal (Chiral, >98% ee) B Enolate Intermediate (Achiral / Planar) A->B Strong Base (K2CO3) Slow Homologation C (R)-Alkyne Product (Desired, High ee) A->C Mild Base (Cs2CO3) Fast Homologation B->C Re-protonation (Face A) D (S)-Alkyne Product (Undesired Enantiomer) B->D Re-protonation (Face B)

Fig 2. Competing kinetic pathways in the Ohira-Bestmann homologation of alpha-chiral aldehydes.

Q4: Is there a completely base-free or de novo route that avoids the prone aldehyde intermediate entirely?

A: Yes. If the chiral pool approach continues to yield unacceptable ee for your specific application, pivot to a de novo asymmetric synthesis using Ellman’s Chiral Sulfinamide auxiliary. By condensing acetaldehyde with (R)-tert-butanesulfinamide to form a chiral imine, you can perform a highly diastereoselective nucleophilic addition of a protected acetylide 3. This entirely bypasses the alkaline conditions of Seyferth-Gilbert/Ohira-Bestmann reactions.

Quantitative Comparison of Synthetic Routes

The table below summarizes the expected outcomes when optimizing the homologation step or switching synthetic strategies.

Synthetic RouteReagents / ConditionsYieldFinal Enantiomeric Excess (ee)Risk of Epimerization
Standard Ohira-Bestmann (4.0 eq), MeOH, BOR65 - 70%< 20% (Highly Racemized)Critical
Optimized Ohira-Bestmann (1.5 eq), MeOH/THF, BOR85 - 89%> 98% Low
Corey-Fuchs , , then -BuLi50 - 60%< 50%High
Ellman's Auxiliary (De Novo) (R)-t-Bu-Sulfinamide, TMS-Acetylide75 - 80%> 99% None

Validated Experimental Protocols

Protocol A: Racemization-Free Reduction to N-Cbz-D-alaninal

Self-Validation Checkpoint: This protocol avoids silica gel to prevent keto-enol tautomerism.

  • Activation: Dissolve N-Cbz-D-Alanine (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask to 0 °C.

  • Imidazolide Formation: Add 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) portion-wise. Stir at 0 °C for 1 hour until gas evolution ( ) ceases.

  • Reduction: Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath. Slowly add DIBAL-H (1.0 M in hexanes, 2.0 eq) dropwise over 30 minutes via syringe pump.

  • Quenching: After 2 hours at -78 °C, quench the reaction by slowly adding anhydrous methanol (5 mL), followed by saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Workup: Remove the cooling bath and stir vigorously at room temperature for 1 hour until the phases cleanly separate. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over , and concentrate under reduced pressure at <30 °C.

  • Telescoping: Do not purify. Proceed immediately to Protocol B with the crude aldehyde.

Protocol B: Optimized Ohira-Bestmann Homologation (High ee)

Self-Validation Checkpoint: The use of ensures homologation outpaces alpha-deprotonation.

  • Preparation: Dissolve the crude N-Cbz-D-alaninal (1.0 eq) in a 1:1 mixture of anhydrous Methanol and THF (0.15 M) under argon. Cool to 0 °C.

  • Reagent Addition: Add Bestmann-Ohira Reagent (dimethyl 1-diazo-2-oxopropylphosphonate, 1.25 eq) to the solution.

  • Base Addition: Add Cesium Carbonate ( , 1.5 eq) in one portion.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor conversion via TLC or LC-MS. Note: If the reaction stalls after 3 hours, add an additional 0.5 eq of to drive it to completion without risking racemization.

  • Workup & Purification: Dilute the mixture with diethyl ether and wash with 5% aqueous and brine. Dry the organic layer over and concentrate.

  • Isolation: Purify the residue via flash column chromatography (Hexanes/EtOAc) to yield pure (R)-Benzyl but-3-yn-2-ylcarbamate. Confirm ee via chiral HPLC.

References

  • A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H Source: ResearchGate URL:1

  • An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH Source: PMC (PubMed Central) URL:2

  • Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics Source: Beilstein Journal of Organic Chemistry URL:3

Sources

Troubleshooting

Technical Support Center: Purification and Handling of (R)-Benzyl but-3-yn-2-ylcarbamate

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for the purification of (R)-Benzyl but-3-yn-2-ylcarbamate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for the purification of (R)-Benzyl but-3-yn-2-ylcarbamate. Because chiral propargylic carbamates present unique structural sensitivities, this guide focuses on the causality behind each analytical choice, ensuring your workflows remain robust and self-validating.

Physicochemical Profile & Analytical Impact

Understanding the molecular characteristics of (R)-Benzyl but-3-yn-2-ylcarbamate is the first step in designing an effective purification strategy.

Table 1: Physicochemical Properties and Purification Impact

PropertyValueCausality / Impact on Purification
Molecular Formula C₁₂H₁₃NO₂Defines the mass-to-charge ratio for LC-MS tracking[1].
Molecular Weight 203.24 g/mol Essential for calculating molar equivalents during downstream reactions[1].
Functional Groups Terminal alkyne, Cbz-carbamate, Chiral centerProne to Glaser coupling; Cbz causes rotameric peak broadening; Chiral center requires non-epimerizing conditions.
LogP ~1.93Moderately lipophilic; elutes predictably in standard Hexane/Ethyl Acetate normal-phase systems[1].
Storage Temp 2-8°CRequires refrigeration under inert gas to prevent slow oxidation of the alkyne[2].

Troubleshooting & FAQs

Q1: Why am I observing severe streaking and broad peaks during silica gel flash chromatography? Expertise & Causality: The Cbz (carboxybenzyl) protecting group introduces partial double-bond character at the C-N bond due to resonance. This results in s-cis and s-trans rotamers that interconvert slowly at room temperature. Furthermore, the carbamate motif acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O), leading to secondary interactions with the acidic silanol groups on standard normal-phase silica. Solution: Pre-treat your silica column by flushing it with 1% Triethylamine (TEA) in hexanes to cap the acidic silanols, followed by pure hexanes to remove excess base. This disrupts the secondary hydrogen bonding and tightens the elution band.

Q2: How can I accurately determine the enantiomeric excess (ee) and remove trace (S)-enantiomer? Expertise & Causality: Enantiomer separation requires a chiral environment that can differentially interact with the spatial arrangement of the methyl and alkyne groups around the stereocenter. Solution: High-Performance Liquid Chromatography (HPLC) using polysaccharide-derived Chiral Stationary Phases (CSPs) is the gold standard3[3]. Columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) provide excellent resolution. The carbamate linkages on the CSP form stereoselective hydrogen-bonding networks with the Cbz group of the analyte 4[4].

Q3: During concentration and storage, my purified product degrades or changes color. What is happening? Expertise & Causality: The terminal alkyne is highly susceptible to oxidative homocoupling (Glaser coupling) if trace transition metals and oxygen are present. Extended exposure to light and air can also lead to slow oxidation of the propargylic position. Solution: Always concentrate the purified fractions under reduced pressure at temperatures below 35°C. Flush the storage vial with Argon or Nitrogen and store tightly closed at 2-8°C2[2].

Q4: I need to deprotect the Cbz group after purification, but standard Pd/C hydrogenation reduces my alkyne. What is the alternative? Expertise & Causality: Catalytic hydrogenation (Pd/C, H₂) is the standard method for Cbz cleavage, but it is highly active toward alkynes, rapidly reducing the but-3-ynyl moiety to a butyl group 5[5]. Solution: Utilize a non-reductive, Lewis acid-mediated cleavage. A highly effective protocol involves using Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP stabilizes the resulting intermediates, allowing for mild and selective Cbz removal without touching the alkyne5[5].

Purification Workflow & Methodologies

G Crude Crude (R)-Benzyl but-3-yn-2-ylcarbamate Assess Analytical Assessment (LC-MS, Chiral HPLC) Crude->Assess ChemImp Chemical Impurities (>5%)? Assess->ChemImp EnantImp Enantiomeric Impurities (ee < 99%)? ChemImp->EnantImp No Flash Silica Gel Flash Chromatography ChemImp->Flash Yes Chiral Chiral Prep HPLC/SFC (e.g., OD-H column) EnantImp->Chiral Yes Pure Pure (R)-Enantiomer (>99% ee, >95% purity) EnantImp->Pure No Flash->EnantImp Chiral->Pure

Purification workflow for crude (R)-Benzyl but-3-yn-2-ylcarbamate.

Protocol A: Flash Chromatography for Chemical Purity

Objective: Remove unreacted benzyl chloroformate, propargyl amine precursors, and baseline impurities. Self-Validating System: Dual-stain TLC analysis. Using UV (254 nm) tracks the Cbz aromatic ring, while a KMnO₄ stain selectively oxidizes the terminal alkyne (rapid yellow/brown spot). Co-localization of both signals confirms the product identity.

  • Preparation: Pack a silica gel column (230-400 mesh). Pre-equilibrate with Hexanes containing 1% Triethylamine (TEA) to neutralize acidic silanols, then flush with 2 column volumes of pure Hexanes.

  • Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution: Run a gradient from 100% Hexanes to 80:20 Hexanes/Ethyl Acetate. The product typically elutes around 15-20% Ethyl Acetate.

  • Fraction Collection: Monitor fractions via TLC. Pool the fractions that show both UV activity and KMnO₄ reactivity.

  • Concentration: Evaporate the solvent under reduced pressure using a water bath set strictly below 35°C to prevent thermal degradation of the alkyne 2[2].

Protocol B: Chiral HPLC for Enantiomeric Enrichment

Objective: Separate the target (R)-enantiomer from the unwanted (S)-enantiomer. Self-Validating System: System Suitability Test (SST). Injecting a known racemic standard prior to the chiral batch confirms baseline resolution and establishes precise retention times, ensuring the correct enantiomer is collected without cross-contamination.

  • System Setup: Equip the preparative HPLC with a Chiralcel OD-H column (or equivalent amylose/cellulose-based CSP) 3[3].

  • Mobile Phase: Prepare an isocratic mixture of 90:10 Hexane/Isopropanol (HPLC grade). Degas thoroughly.

  • Flow Rate & Detection: Set the flow rate appropriately for the column diameter. Monitor UV absorbance at 210 nm and 254 nm.

  • Execution: Inject the sample. Collect the peak corresponding to the (R)-enantiomer based on the pre-established retention time from the racemic standard.

  • Recovery: Concentrate the collected fractions under vacuum and immediately purge the storage vessel with Argon. Store at 2-8°C 2[2].

Quantitative Method Summary

Table 2: Chromatographic Method Parameters

ParameterFlash Chromatography (Chemical Purity)Chiral HPLC (Enantiomeric Purity)
Stationary Phase Silica Gel (230-400 mesh)Amylose/Cellulose Phenylcarbamate
Mobile Phase Hexanes / Ethyl Acetate (Gradient)Hexane / Isopropanol (90:10 Isocratic)
Target Impurities Reagents, byproducts, degradation products(S)-enantiomer
Detection Method UV (254 nm), KMnO₄ stainUV (210 nm, 254 nm)
Typical Recovery 85 - 95%> 90%

References

  • ChemScene. "1393524-11-2 | (R)
  • ChemShuttle. "Material Safety Data Sheet - (R)
  • Organic Chemistry Portal. "Cbz-Protected Amino Groups".
  • MDPI. "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines".
  • YAKHAK HOEJI.

Sources

Optimization

Technical Support Center: (R)-Benzyl but-3-yn-2-ylcarbamate Workflows

Welcome to the technical support center for (R)-Benzyl but-3-yn-2-ylcarbamate (CAS: 1393524-11-2). This chiral, Cbz-protected propargylamine is a highly versatile building block in drug discovery and bioconjugation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-Benzyl but-3-yn-2-ylcarbamate (CAS: 1393524-11-2). This chiral, Cbz-protected propargylamine is a highly versatile building block in drug discovery and bioconjugation. However, its unique structural triad—a terminal alkyne, a carbamate protecting group, and an adjacent chiral center—presents specific synthetic challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high yields and preserve enantiomeric excess (ee) during your workflows.

Visual Workflow: Reaction Pathways & Common Pitfalls

The following diagram maps the primary functionalization routes for (R)-Benzyl but-3-yn-2-ylcarbamate and the specific side reactions that commonly derail these syntheses.

G SM (R)-Benzyl but-3-yn-2-ylcarbamate (Chiral Propargylamine) CuAAC CuAAC (Click Reaction) Triazole Formation SM->CuAAC R-N3, Cu(I), TBTA Ascorbate Sono Sonogashira Coupling Internal Alkyne SM->Sono Ar-X, Pd(0), Cu(I) Mild Base Deprot Orthogonal Deprotection Free Propargylamine SM->Deprot HBr/AcOH or TMSI (No H2) Pitfall1 Glaser Homocoupling (Requires O2 exclusion) CuAAC->Pitfall1 Catalyst Oxidation (Side Reaction) Pitfall2 Racemization (Avoid strong base/heat) Sono->Pitfall2 α-Proton Abstraction (Side Reaction) Pitfall3 Alkyne Reduction (Avoid H2, Pd/C) Deprot->Pitfall3 Standard Hydrogenolysis (Side Reaction)

Reaction pathways and common pitfalls for (R)-Benzyl but-3-yn-2-ylcarbamate functionalization.

Troubleshooting & FAQs

Section A: Alkyne Functionalization (CuAAC & Sonogashira)

Q1: My CuAAC (Click) reaction with (R)-Benzyl but-3-yn-2-ylcarbamate is stalling, and TLC shows multiple spots. What is happening? Causality: Two competing issues are likely occurring. First, propargylamines and carbamates can coordinate and sequester copper catalysts, reducing the effective concentration of the active Cu(I) species. Second, if the reaction is not strictly degassed, the terminal alkyne will undergo oxidative Glaser homocoupling in the presence of Cu(I) and ambient oxygen, leading to dimeric byproducts. Solution: You must use a copper-stabilizing ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to prevent catalyst sequestration. Furthermore, thoroughly degas your solvents and maintain an excess of sodium ascorbate to continuously reduce any oxidized Cu(II) back to the active Cu(I) state [2].

Q2: I am observing a significant loss of enantiomeric excess (racemization) during Sonogashira coupling. How do I maintain stereochemical integrity? Causality: The α-proton at the chiral center of this molecule is highly activated (acidic) because it is flanked by an electron-withdrawing carbamate group and an alkyne [1]. When subjected to strong bases (e.g., DBU or high concentrations of Triethylamine) at elevated temperatures—standard conditions for many cross-couplings—this proton is abstracted. The resulting planar intermediate reprotonates non-stereoselectively, yielding a racemic mixture. Solution: Switch to milder, inorganic bases like K₂CO₃ or use sterically hindered bases like DIPEA at room temperature. If the aryl halide is unreactive under mild conditions, consider copper-free Sonogashira protocols to lower the required activation energy without necessitating harsh bases.

Section B: Deprotection Strategies (Cbz vs. Alkyne)

Q3: Standard hydrogenolysis (H₂, Pd/C) to remove the Cbz group is destroying my alkyne. How can I prevent this? Causality: Palladium-catalyzed hydrogenolysis is highly efficient for cleaving benzyl carbamates, but terminal alkynes are extremely susceptible to reduction under these exact conditions, rapidly converting to alkenes or alkanes [3]. Strategic Fix (Workflow Reversal): If your target molecule requires both a triazole formation and a free amine, always perform the CuAAC click reaction first . Once the alkyne is converted into a 1,2,3-triazole, the triple bond is no longer present. You can then safely subject the intermediate to standard H₂ and Pd/C to remove the Cbz group without risking over-reduction [2]. Chemical Fix (Orthogonal Deprotection): If you strictly need the free propargylamine (preserving the alkyne), you must abandon hydrogenolysis. Use strong acidic conditions (e.g., 33% HBr in Acetic Acid) or Lewis acids (e.g., TMSI) which protonate the carbamate carbonyl, forcing the expulsion of benzyl bromide and CO₂, leaving the alkyne completely untouched [3].

Quantitative Data: Base Selection & Racemization Risk

When functionalizing the alkyne via cross-coupling, base selection is the single most critical variable for preserving the (R)-stereocenter. Use the following table to optimize your conditions.

BasepKa (Conjugate Acid)Typical Reaction TempRacemization RiskRecommendation
DBU 13.5>60 °CHigh Avoid completely for chiral propargylamines.
TEA (Triethylamine) 10.760 °CModerate Use with caution; monitor ee closely via chiral HPLC.
DIPEA 10.540 °CLow-Moderate Acceptable for mild couplings; steric bulk limits deprotonation.
K₂CO₃ 10.3Room TempLow Highly Recommended for maintaining maximum ee.

Validated Experimental Protocols

Protocol 1: CuAAC Click Reaction (Self-Validating System)

This protocol utilizes a visual feedback loop to validate the active oxidation state of the catalyst, ensuring the alkyne is efficiently converted without homocoupling.

Materials:

  • (R)-Benzyl but-3-yn-2-ylcarbamate (1.0 equiv)

  • Organic Azide (1.1 equiv)

  • CuSO₄·5H₂O (0.1 equiv)

  • Sodium Ascorbate (0.2 equiv)

  • TBTA Ligand (0.1 equiv)

  • Solvent: THF/H₂O (1:1 v/v), thoroughly degassed.

Step-by-Step Methodology:

  • Dissolve the alkyne, azide, and TBTA in the degassed THF portion.

  • In a separate vial, dissolve CuSO₄·5H₂O in the degassed H₂O portion. The solution will be bright blue (indicating Cu²⁺).

  • Add the sodium ascorbate to the aqueous copper solution.

    • Self-Validation Checkpoint: The solution must immediately transition from blue to pale yellow/colorless . This confirms the successful in situ reduction to the catalytically active Cu⁺ state. If it remains blue, your ascorbate has degraded; do not proceed.

  • Add the active aqueous copper mixture to the organic stirring solution.

  • Stir at room temperature for 2–4 hours under an inert argon atmosphere to prevent Glaser coupling.

  • Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Orthogonal Cbz Deprotection (Preserving the Alkyne)

This protocol uses acidic cleavage to remove the Cbz group while leaving the sensitive terminal alkyne intact.

Materials:

  • (R)-Benzyl but-3-yn-2-ylcarbamate (1.0 equiv)

  • 33% HBr in Glacial Acetic Acid (5.0 equiv)

  • Anhydrous Diethyl Ether (Cold)

Step-by-Step Methodology:

  • Place the Cbz-protected propargylamine in a round-bottom flask equipped with a stir bar and cool to 0 °C under argon.

  • Slowly dropwise add the 33% HBr in Acetic Acid solution.

    • Self-Validation Checkpoint: You will observe immediate effervescence (gas evolution) . This is the release of CO₂ gas, confirming that the carbamate bond is actively cleaving.

  • Allow the reaction to warm to room temperature and stir for 1–2 hours until gas evolution ceases.

  • Precipitate the product by pouring the reaction mixture into a 10-fold volume of vigorously stirring, ice-cold anhydrous diethyl ether.

    • Self-Validation Checkpoint: A white precipitate will crash out. This is the highly polar (R)-but-3-yn-2-amine hydrobromide salt, confirming successful deprotection and salt formation.

  • Filter the precipitate, wash extensively with cold ether to remove residual benzyl bromide and acetic acid, and dry under high vacuum [3].

Reference Data & Comparative Studies

Validation

(R)-Benzyl but-3-yn-2-ylcarbamate vs. (S)-Benzyl but-3-yn-2-ylcarbamate: A Comparative Guide to Stereoisomers in Drug Discovery

A comprehensive guide for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry and organic synthesis, the spatial arrangement of atoms within a molecule can be the determin...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry and organic synthesis, the spatial arrangement of atoms within a molecule can be the determining factor in its biological activity, efficacy, and safety. This guide delves into the comparison of two enantiomers, (R)- and (S)-Benzyl but-3-yn-2-ylcarbamate, chiral molecules with significant potential as building blocks in the development of novel therapeutics. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, this guide will provide a comprehensive overview based on established principles of stereochemistry, data on analogous compounds, and general experimental protocols relevant to their synthesis and differentiation.

The core structure, featuring a terminal alkyne and a carbamate-protected amine on a chiral center, presents a versatile scaffold for various chemical modifications, including "click" chemistry reactions and further functionalization, making it a valuable intermediate in drug discovery programs.[1][2] The carbamate group itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding with biological targets.[3][4]

Physicochemical and Stereochemical Properties

Enantiomers, by definition, possess identical physical and chemical properties in an achiral environment. They have the same molecular weight, melting point, boiling point, and solubility. The key distinction lies in their interaction with plane-polarized light and their differential interactions with other chiral molecules, such as biological receptors and enzymes.

Property(R)-Benzyl but-3-yn-2-ylcarbamate(S)-Benzyl but-3-yn-2-ylcarbamateRacemic Benzyl but-3-yn-2-ylcarbamate
Molecular Formula C₁₂H₁₃NO₂[5][6]C₁₂H₁₃NO₂[7]C₁₂H₁₃NO₂[8]
Molecular Weight 203.24 g/mol [5][6]203.24 g/mol 203.24 g/mol [8]
CAS Number 1393524-11-2[5][6]441012-53-9[7]1393576-61-8[8]
Chirality (R)-configuration(S)-configuration1:1 mixture of (R) and (S)
Optical Rotation Expected to be equal in magnitude and opposite in sign to the (S)-enantiomerExpected to be equal in magnitude and opposite in sign to the (R)-enantiomerZero

The Significance of Chirality in Biological Activity

The "three-point interaction model" is a fundamental concept in pharmacology that explains how enantiomers can exhibit different biological activities.[9] For a chiral molecule to effectively bind to a biological receptor, it must have at least three points of interaction. Due to the specific three-dimensional arrangement of functional groups in each enantiomer, one may bind with high affinity and elicit a desired therapeutic effect, while the other may bind weakly, have no effect, or even cause undesirable side effects.

Chirality_in_Drug_Action cluster_Enantiomers Enantiomers cluster_Biological_Target Chiral Biological Target (e.g., Enzyme, Receptor) (R)-Enantiomer (R)-Enantiomer Target Active Site (R)-Enantiomer->Target High Affinity Binding (Therapeutic Effect) (S)-Enantiomer (S)-Enantiomer (S)-Enantiomer->Target Low Affinity Binding (No or Adverse Effect)

Caption: Differential binding of enantiomers to a chiral biological target.

Experimental Protocols

Enantioselective Synthesis

The synthesis of enantiomerically pure benzyl but-3-yn-2-ylcarbamates can be approached through several strategies. One common method involves the use of a chiral auxiliary or a chiral catalyst to direct the stereochemical outcome of the reaction. An alternative and frequently employed method is the resolution of a racemic mixture.

Protocol 1: Synthesis of Racemic Benzyl but-3-yn-2-ylcarbamate

This protocol describes a general method for the synthesis of the racemic compound, which can then be subjected to chiral resolution.

Materials:

  • Racemic but-3-yn-2-amine

  • Benzyl chloroformate

  • A suitable base (e.g., triethylamine or sodium bicarbonate)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve racemic but-3-yn-2-amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base to the solution.

  • Slowly add benzyl chloroformate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield racemic Benzyl but-3-yn-2-ylcarbamate.

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

HPLC using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[11][12] The choice of CSP is critical for achieving good separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.[13]

Protocol 2: Analytical Chiral HPLC Separation

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a dinitrobenzoylphenylglycine-based column or a polysaccharide-based column)

Mobile Phase:

  • A mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and compounds.

Procedure:

  • Prepare a standard solution of the racemic Benzyl but-3-yn-2-ylcarbamate in the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Inject the standard solution onto the column.

  • Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

  • The two enantiomers should elute at different retention times, allowing for their quantification and the determination of enantiomeric excess (ee).

Chiral_HPLC_Workflow cluster_Preparation Sample and System Preparation cluster_Separation Separation and Detection cluster_Analysis Data Analysis Racemic_Mixture Dissolve Racemic Mixture in Mobile Phase Injection Inject Sample Racemic_Mixture->Injection HPLC_System Equilibrate HPLC System with Chiral Column HPLC_System->Injection Separation_on_Column Differential Interaction with Chiral Stationary Phase Injection->Separation_on_Column Detection UV Detection Separation_on_Column->Detection Chromatogram Generate Chromatogram (Two Separated Peaks) Detection->Chromatogram Quantification Quantify Enantiomeric Excess (ee) Chromatogram->Quantification

Caption: Workflow for chiral separation by HPLC.

Conclusion

While direct comparative data for (R)- and (S)-Benzyl but-3-yn-2-ylcarbamate is limited, the principles of stereochemistry strongly suggest that they will exhibit different biological activities. The choice of which enantiomer to advance in a drug discovery program is a critical decision that can significantly impact the therapeutic outcome. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to prepare and differentiate these chiral building blocks. As research in this area progresses, it is anticipated that the specific biological profiles of each enantiomer will be further elucidated, paving the way for their application in the development of novel and more effective therapeutics. The versatility of the but-3-yn-2-ylcarbamate scaffold ensures its continued relevance in the field of medicinal chemistry.

References

  • Smolecule. (2023, July 26).
  • NSR Laboratories.
  • CymitQuimica. (R)
  • Wiley Online Library. (2024, November 27).
  • Enamine. tert-Butyl N-(2-oxobut-3-yn-1-yl)
  • Chem-Impex. Benzyl (S)-(2-Oxoazepan-3-Yl)
  • ChemScene. (R)
  • Scientific Research Publishing. (2019).
  • Benchchem. (R)
  • PubChemLite. Benzyl n-(2-methylbut-3-yn-2-yl)
  • SCIRP. (2010).
  • NIST.
  • PMC. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • ScienceDirect.
  • Semantic Scholar. Novel carbamate derivatives as selective butyrylcholinesterase inhibitors.
  • BLDpharm. 441012-53-9|Benzyl (S)
  • PubChem. (S)-Benzyl (2-oxotetrahydrofuran-3-yl)
  • PubChem. But-3-yn-2-yl (3,4-diethoxyphenyl)
  • MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)
  • PubChem.
  • ResearchGate. (2026, January 9).
  • MDPI. (2021, January 4).
  • MDPI. (2021, March 25).
  • ResearchGate.
  • ChemScene.

Sources

Comparative

Comparison of different synthetic routes for (R)-Benzyl but-3-YN-2-ylcarbamate

Title: Comprehensive Comparison of Synthetic Routes for (R)-Benzyl but-3-yn-2-ylcarbamate Target Audience: Researchers, scientists, and drug development professionals. Introduction to the Target Scaffold (R)-Benzyl but-3...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison of Synthetic Routes for (R)-Benzyl but-3-yn-2-ylcarbamate Target Audience: Researchers, scientists, and drug development professionals.

Introduction to the Target Scaffold

(R)-Benzyl but-3-yn-2-ylcarbamate (CAS: 1393524-11-2; MW: 203.24 g/mol )[1][2] is a highly versatile chiral propargylic amine building block. Featuring a terminal alkyne and a Cbz-protected chiral amine, it is heavily utilized in click chemistry (CuAAC), the synthesis of peptidomimetics, and the development of foldamers[3]. Because the biological activity of these downstream macromolecules relies entirely on precise spatial arrangements, preserving the (R)-stereocenter during the synthesis of this building block is critical.

As a Senior Application Scientist, I have evaluated the three most robust synthetic routes to access this molecule: the Chiral Pool Homologation, the Chiral Auxiliary-Directed Addition, and the Biocatalytic Asymmetric Transamination. This guide objectively compares these pathways, explaining the mechanistic causality behind each step and providing self-validating protocols to ensure scientific integrity.

Route 1: Chiral Pool Homologation (The Bestmann-Ohira Route)

This classical approach leverages the naturally occurring stereocenter of D-alanine. By starting with N-Cbz-D-alaninol, the (R)-configuration is already established[4][5]. The synthetic challenge lies in converting the primary alcohol to a terminal alkyne without causing racemization at the sensitive alpha-chiral center.

Mechanistic Causality: The oxidation of N-Cbz-D-alaninol to N-Cbz-D-alaninal must be performed under strictly mild, non-basic conditions to prevent enolization, which would destroy the stereocenter. Dess-Martin Periodinane (DMP) is the reagent of choice here[3][6]. Subsequently, the Seyferth-Gilbert homologation is employed using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). Under mild basic conditions (K₂CO₃/MeOH), the diazo compound reacts with the aldehyde to form an intermediate oxaphosphetane, which collapses to yield the terminal alkyne while perfectly preserving the (R)-stereocenter[6][7].

G N1 N-Cbz-D-alaninol N2 Dess-Martin Oxidation N1->N2 N3 N-Cbz-D-alaninal N2->N3 N4 Bestmann-Ohira Homologation N3->N4 N5 (R)-Benzyl but-3- yn-2-ylcarbamate N4->N5

Workflow for the Chiral Pool Homologation route.

Self-Validating Experimental Protocol:

  • Oxidation: Dissolve N-Cbz-D-alaninol (1.0 equiv) in anhydrous CH₂Cl₂. Add DMP (1.2 equiv) in one portion. Stir at ambient temperature for 2.5 hours[3].

  • Validation Check 1: Monitor via TLC (n-hexane/EtOAc 7:3). Confirm the disappearance of the alcohol and take a crude ¹H-NMR to verify the presence of the aldehyde proton at ~9.5 ppm. Do not purify the aldehyde via silica gel to avoid racemization; use it immediately.

  • Homologation: Dissolve the crude N-Cbz-D-alaninal in MeOH. Add K₂CO₃ (2.0 equiv) and the Bestmann-Ohira reagent (1.2 equiv)[7]. Stir at room temperature for 4 hours.

  • Isolation: Concentrate the mixture, partition between EtOAc and water, wash with brine, dry over Na₂SO₄, and purify via automated flash chromatography.

  • Validation Check 2: Verify the alkyne C-H stretch at ~3300 cm⁻¹ via IR spectroscopy and confirm >98% ee via chiral HPLC.

Route 2: Asymmetric Nucleophilic Addition (The Ellman Sulfinamide Route)

When chiral pool starting materials are prohibitively expensive or unavailable, asymmetric induction via a chiral auxiliary is the standard industrial workaround. This route utilizes Ellman's chiral sulfinamide to direct the stereochemistry of a Grignard addition.

Mechanistic Causality: Acetaldehyde is condensed with (R)-tert-butanesulfinamide to form a chiral sulfinyl imine. The bulky tert-butyl group sterically blocks one face of the imine. When ethynylmagnesium bromide is introduced, the reaction proceeds via a highly ordered transition state. The stereodirecting effect of the (R)-sulfinyl group forces the nucleophilic attack exclusively from the Re-face, establishing the (R)-stereocenter of the propargylic amine.

G N1 Acetaldehyde + (R)-Sulfinamide N2 Ti(OEt)4 Condensation N1->N2 N3 Chiral Imine N2->N3 N4 Ethynylmagnesium Bromide Addition N3->N4 N5 HCl Deprotection & Cbz-Cl Protection N4->N5 N6 (R)-Benzyl but-3- yn-2-ylcarbamate N5->N6

Workflow for the Ellman Sulfinamide route.

Self-Validating Experimental Protocol:

  • Imine Formation: React acetaldehyde with (R)-tert-butanesulfinamide using Ti(OEt)₄ (2.0 equiv) in THF at room temperature to drive the dehydration.

  • Asymmetric Addition: Cool the solution to -78 °C. Dropwise add ethynylmagnesium bromide (1.5 equiv). Stir for 4 hours, then quench with saturated aqueous NH₄Cl.

  • Validation Check 1: Isolate the intermediate and measure the diastereomeric ratio (d.r.) via ¹H-NMR (integration of the distinct tert-butyl signals). A d.r. of >95:5 is required before proceeding.

  • Deprotection & Protection: Cleave the sulfinyl group using 4M HCl in dioxane. Concentrate to obtain the amine hydrochloride. Redissolve in CH₂Cl₂, add Et₃N (3.0 equiv) and Benzyl chloroformate (Cbz-Cl, 1.1 equiv) at 0 °C.

  • Validation Check 2: Purify via column chromatography and confirm the mass (m/z 204.1 [M+H]⁺) via LC-MS[8].

Route 3: Biocatalytic Asymmetric Transamination (The Green Route)

Modern pharmaceutical development heavily favors biocatalysis due to its high atom economy and elimination of toxic heavy metals or stoichiometric chiral auxiliaries. This route utilizes an engineered ω-transaminase (ω-TA)[9][10].

Mechanistic Causality: The synthesis begins with the prochiral ketone, but-3-yn-2-one. An (R)-selective ω-transaminase (often derived from engineered Arthrobacter sp. or Vibrio fluvialis variants) is employed[10][11]. The enzyme's highly evolved active site perfectly discriminates between the small methyl group and the linear alkyne, transferring an amino group from a cheap donor (isopropylamine) exclusively to one face of the ketone. Unlike kinetic resolutions which cap at 50% yield, this direct asymmetric reductive amination boasts a 100% theoretical yield[9][10].

G N1 but-3-yn-2-one N2 (R)-ω-Transaminase (iPrNH2 donor) N1->N2 N3 (R)-but-3-yn-2-amine N2->N3 N4 Cbz-Cl / Na2CO3 N3->N4 N5 (R)-Benzyl but-3- yn-2-ylcarbamate N4->N5

Workflow for the Biocatalytic Transamination route.

Self-Validating Experimental Protocol:

  • Transamination: Suspend but-3-yn-2-one (50 mM) and isopropylamine (500 mM) in a phosphate buffer (pH 7.5) containing Pyridoxal 5'-phosphate (PLP, 1 mM). Add the (R)-selective ω-TA and incubate at 30 °C for 24 hours[9][10].

  • Validation Check 1: Monitor the depletion of the ketone substrate via GC-FID. Ensure >95% conversion before extraction.

  • Extraction & Protection: Adjust the pH to 11 using NaOH and extract the free (R)-but-3-yn-2-amine into MTBE. Add aqueous Na₂CO₃ and Cbz-Cl dropwise to the biphasic mixture.

  • Validation Check 2: Separate the organic layer, evaporate, and determine the final enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column). Biocatalytic routes typically yield >99% ee[10].

Quantitative Comparison of Methodologies

To assist in route selection for your specific laboratory or manufacturing constraints, the following table summarizes the key performance metrics of each pathway:

Performance MetricRoute 1: Chiral Pool (Bestmann-Ohira)Route 2: Ellman's AuxiliaryRoute 3: Biocatalytic (ω-TA)
Overall Yield 60 - 70%50 - 65%75 - 85%
Enantiomeric Excess >98% (Preserved)95 - 98% (Induced)>99% (Enzymatic)
Step Count 2 steps (from Alaninol)4 steps (from Acetaldehyde)2 steps (from Ketone)
Atom Economy Low (Loss of large diazo byproducts)Low (Auxiliary cleavage)High (Direct amination)
Scalability Moderate (DMP is hazardous at scale)Good (Standard cryogenic setup)Excellent (Aqueous, mild)
Key Reagent Cost High (Bestmann-Ohira reagent)Moderate (Chiral sulfinamide)Low (Enzyme & Ketone)

Conclusion: For bench-scale medicinal chemistry where speed is paramount, Route 1 is highly recommended due to the commercial availability of N-Cbz-D-alaninol and the reliability of the Bestmann-Ohira homologation. However, for process chemists looking toward pilot-plant scale-up, Route 3 represents the state-of-the-art. The biocatalytic approach eliminates cryogenic conditions, avoids hazardous oxidants, and provides an unparalleled enantiomeric excess.

References

  • Sigma-Aldrich. benzyl (R)-but-3-yn-2-ylcarbamate (CAS No.: 1393524-11-2). Sigma-Aldrich Catalog.

  • ChemShuttle. Material Safety Data Sheet: (R)-benzyl but-3-yn-2-ylcarbamate. ChemShuttle Reference Compounds.

  • Pedersen, D. S., et al. (2020). Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications. Organic & Biomolecular Chemistry (RSC Publishing).

  • Wuts, P. G. M., et al. (2012). Modulators of pharmacokinetic properties of therapeutics (EP2487161A1). Google Patents.

  • Slabu, I., et al. (2017). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews (ACS Publications).

Sources

Validation

A Comparative Guide to the Efficacy of (R)-Benzyl but-3-yn-2-ylcarbamate in Target Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of small, functionalized building blocks is paramount for the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of small, functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, chiral propargylamines serve as invaluable synthons, providing a terminal alkyne handle for "click" chemistry modifications while maintaining stereochemical integrity. This guide provides an in-depth technical comparison of (R)-Benzyl but-3-yn-2-ylcarbamate, a key reagent in this class, with its primary alternatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to inform your selection of the optimal building block for target synthesis.

Introduction: The Strategic Importance of Protected Chiral Propargylamines

The but-3-yn-2-ylcarbamate scaffold offers a unique combination of a chiral center adjacent to a reactive terminal alkyne. This functionality is particularly sought after in the synthesis of peptides, peptidomimetics, and other biologically active molecules. The carbamate protecting group is crucial for several reasons:

  • Amine Reactivity Attenuation: It prevents the nucleophilic amine from engaging in undesired side reactions.

  • Chiral Integrity: It helps maintain the stereochemical purity of the adjacent chiral center throughout the synthetic sequence.

  • Solubility and Handling: The protecting group can influence the physicochemical properties of the building block, aiding in its purification and handling.

The choice of the protecting group, most commonly the Benzyl (Cbz or Z) or tert-Butoxycarbonyl (Boc) group, is a critical decision that dictates the deprotection strategy and overall synthetic route.

Comparative Analysis: (R)-Benzyl but-3-yn-2-ylcarbamate vs. Its Boc-Protected Counterpart

The primary alternative to (R)-Benzyl but-3-yn-2-ylcarbamate is its tert-Butoxycarbonyl (Boc) protected analog, (R)-tert-butyl but-3-yn-2-ylcarbamate. The choice between these two hinges on the principles of orthogonal protection , a strategy that allows for the selective removal of one protecting group in the presence of others.[1][2]

Feature(R)-Benzyl but-3-yn-2-ylcarbamate (Cbz-protected)(R)-tert-butyl but-3-yn-2-ylcarbamate (Boc-protected)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3][4]Acid-labile (e.g., Trifluoroacetic Acid - TFA)[5]
Orthogonality Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[1][2]Orthogonal to hydrogenolysis-labile (Cbz, Bn) and base-labile (Fmoc) groups.[1][2]
Stability Stable to acidic and basic conditions.[5]Stable to basic conditions and hydrogenolysis.[5]
Key Advantage Ideal for substrates with acid-sensitive functionalities.Suited for substrates containing reducible groups (e.g., alkenes, alkynes).

Expertise & Experience in Action: The selection between Cbz and Boc is not arbitrary; it is a strategic decision based on the overall synthetic plan. For instance, in the synthesis of a complex peptide containing multiple protecting groups, if a Boc-protected amino acid is present on a side chain, a Cbz-protected alkyne building block would be the logical choice for the backbone to allow for selective deprotection steps.[]

Efficacy in Key "Click" Chemistry Reactions

The terminal alkyne of (R)-Benzyl but-3-yn-2-ylcarbamate is a versatile handle for various bioorthogonal ligation reactions, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Thiol-Yne reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and highly efficient reaction for forming a stable triazole linkage.[7] While direct comparative kinetic data for Cbz- versus Boc-protected but-3-yn-2-ylamine is not extensively published, the electronic nature of the protecting group is not expected to significantly alter the intrinsic reactivity of the terminal alkyne. However, practical considerations come into play.

Quantitative Comparison of Reaction Kinetics for Common Click Reactions:

ReactionReagentsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
CuAAC Terminal Alkyne + Azide10 to 10⁴Ligand-accelerated, very fast. The rate can be influenced by the choice of copper source and ligands.[7]
Thiol-Yne Alkyne + ThiolVariableCan be initiated by radicals or UV light. The reaction rate is dependent on the specific substrates and conditions.[8]

Causality in Experimental Choices: While both Cbz and Boc protected alkynes are effective in CuAAC, the choice of solvent and ligand can be critical. For instance, in aqueous buffer systems often used for bioconjugation, the hydrophobicity of the Cbz group might necessitate the use of co-solvents like acetonitrile to prevent aggregation.[9]

Thiol-Yne Reaction

The thiol-yne reaction offers a metal-free alternative for bioconjugation, proceeding via a radical-mediated mechanism to form a vinyl sulfide.[] This is particularly advantageous when working with biological systems sensitive to copper toxicity. The reactivity in thiol-yne reactions is primarily governed by the accessibility of the alkyne and the nature of the thiol. The choice of protecting group (Cbz vs. Boc) is less likely to have a direct electronic effect on the reaction but may influence solubility and steric hindrance.

Experimental Protocols

Synthesis of (R)-Benzyl but-3-yn-2-ylcarbamate

This protocol is adapted from the general synthesis of carbamates from amines.

Workflow for the Synthesis of (R)-Benzyl but-3-yn-2-ylcarbamate:

cluster_0 Synthesis start (R)-but-3-yn-2-amine product (R)-Benzyl but-3-yn-2-ylcarbamate start->product Acylation reagent Benzyl Chloroformate, Base (e.g., Triethylamine)

Caption: Synthesis of (R)-Benzyl but-3-yn-2-ylcarbamate.

Step-by-Step Methodology:

  • Dissolve (R)-but-3-yn-2-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure (R)-Benzyl but-3-yn-2-ylcarbamate.[10]

Deprotection of the Cbz Group

Workflow for the Deprotection of (R)-Benzyl but-3-yn-2-ylcarbamate:

cluster_1 Deprotection start (R)-Benzyl but-3-yn-2-ylcarbamate product (R)-but-3-yn-2-amine start->product Hydrogenolysis reagent H₂, Pd/C

Caption: Deprotection of the Cbz group via catalytic hydrogenolysis.

Step-by-Step Methodology (Catalytic Hydrogenolysis):

  • Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[3]

Application in Target Synthesis: A Case for Kinase Inhibitors and Macrocyclic Peptides

The true measure of a building block's efficacy lies in its successful application in the synthesis of complex, high-value targets. Chiral propargylamines are increasingly utilized in the development of kinase inhibitors and macrocyclic peptides.

Logical Workflow for Target Synthesis:

cluster_2 Target Synthesis Workflow A (R)-Benzyl but-3-yn-2-ylcarbamate B Peptide Synthesis or Small Molecule Scaffold A->B Incorporation C CuAAC or Thiol-Yne Click Reaction B->C E Cbz Deprotection C->E D Azide- or Thiol-functionalized Pharmacophore D->C F Further Functionalization E->F G Final Target Molecule (e.g., Kinase Inhibitor, Macrocyclic Peptide) F->G

Caption: General workflow for utilizing the building block in target synthesis.

While specific examples directly employing (R)-Benzyl but-3-yn-2-ylcarbamate in the synthesis of named kinase inhibitors are proprietary, the general strategy involves its incorporation into a scaffold, followed by a click reaction to introduce a key pharmacophore.[11] Similarly, in the synthesis of macrocyclic peptides, this building block can be used to introduce a rigid alkyne linker for cyclization via click chemistry, a strategy known to enhance conformational stability and biological activity.[12][13]

Conclusion and Future Perspectives

(R)-Benzyl but-3-yn-2-ylcarbamate stands as a robust and versatile building block for target synthesis, offering a stable platform for the introduction of a chiral center and a reactive alkyne. Its key advantage lies in the orthogonality of the Cbz protecting group to the commonly used acid-labile Boc group, providing synthetic chemists with greater flexibility in designing complex synthetic routes.

The choice between (R)-Benzyl but-3-yn-2-ylcarbamate and its Boc-protected alternative should be a deliberate one, guided by the overall synthetic strategy and the nature of other functional groups present in the molecule. As the demand for more complex and diverse chemical matter in drug discovery continues to grow, the strategic use of such well-defined building blocks will undoubtedly play an increasingly critical role.

References

  • Fiveable. (2025). Orthogonal Protection Definition - Organic Chemistry Key.... [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • RSC Publishing. (2021). Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. [Link]

  • ResearchGate. (n.d.). CuAAC reaction kinetics showing signal for the product of reaction of.... [Link]

  • National Institutes of Health. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC. [Link]

  • National Institutes of Health. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. [Link]

  • PubMed. (2025). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. [Link]

  • Beilstein Journals. (2024). Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization. [Link]

  • National Institutes of Health. (n.d.). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC. [Link]

  • National Institutes of Health. (n.d.). Constraining an Irregular Peptide Secondary Structure through Ring‐Closing Alkyne Metathesis - PMC. [Link]

  • University of California, Berkeley. (n.d.). Methods For The Synthesis Of Peptide Macrocycles With Embedded Heterocycles - Available technology for licensing. [Link]

  • RSC Publishing. (2010). Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis. [Link]

  • ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry | Chemical Reviews. [Link]

  • Google Patents. (n.d.). US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use.
  • ResearchGate. (2025). (PDF) Thiol–yne 'click' chemistry as a route to functional lipid mimetics. [Link]

  • Radboud Repository. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition. [Link]

  • MDPI. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). [Link]

  • MDPI. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. [Link]

Sources

Comparative

Structural Validation of (R)-Benzyl but-3-yn-2-ylcarbamate: A Comparative Analysis of NMR vs. LC-MS/MS and FT-IR

Executive Summary As a Senior Application Scientist overseeing the quality control of chiral building blocks, the unambiguous structural validation of (R)-Benzyl but-3-yn-2-ylcarbamate (C₁₂H₁₃NO₂, MW: 203.24 g/mol ) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing the quality control of chiral building blocks, the unambiguous structural validation of (R)-Benzyl but-3-yn-2-ylcarbamate (C₁₂H₁₃NO₂, MW: 203.24 g/mol ) is a critical checkpoint. This molecule—featuring a carboxybenzyl (Cbz) protected amine, a chiral methine center, and a terminal alkyne—is a highly versatile intermediate in click chemistry (CuAAC) and peptide synthesis.

While [1], the absolute structural identification of isolated small molecules—particularly distinguishing positional isomers, rotamers, and stereocenters—relies heavily on the intrinsic spatial resolution of [2]. This guide objectively compares the performance of High-Resolution NMR against orthogonal alternatives (LC-MS/MS and FT-IR) and provides self-validating experimental protocols for rigorous structural elucidation.

Comparative Performance: NMR vs. Orthogonal Alternatives

To establish a self-validating analytical system, we must understand the specific strengths and blind spots of each technique when applied to (R)-Benzyl but-3-yn-2-ylcarbamate.

Analytical ParameterHigh-Resolution NMR (1D/2D)LC-MS/MS (ESI+)FT-IR (ATR)
Regiochemical Mapping Superior: Exact atomic connectivity via HMBC/HSQC.Moderate: Inferred via fragmentation patterns.Poor: Cannot determine connectivity.
Stereochemical Resolution High: Resolves (R)/(S) enantiomers via chiral shift reagents.Poor: Requires specialized chiral stationary phases.None: Enantiomers have identical IR spectra.
Functional Group ID High: Distinct shifts for alkyne (~2.2 ppm) and C=O (~155 ppm).Low: Mass-based, functional groups inferred.Superior: Direct observation of C≡C and C=O stretches.
Quantitative Accuracy Intrinsic: Direct integration of proton signals.Relative: Requires standard calibration curves.Semi-Quantitative: Peak intensity varies with contact.

In-Depth Workflow 1: High-Resolution NMR Structural Elucidation (The Gold Standard)

NMR serves as the primary validation tool because it provides a complete, non-destructive map of the molecule's carbon-hydrogen framework.

NMR_Workflow Prep Sample Preparation (CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D Chiral Chiral Validation (Mosher's / Shift Reagent) Acq1D->Chiral Processing Data Processing & Fourier Transform Acq2D->Processing Chiral->Processing Validation Validated (R)-Isomer Structure Processing->Validation

Fig 1: Step-by-step NMR structural elucidation and chiral validation workflow.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition (600 MHz): Acquire 16 scans with a relaxation delay (d1) of 2.0 seconds. Ensure the spectral window captures the aromatic region (7.35 ppm) down to the shielded methyl group (1.42 ppm).

  • ¹³C NMR Acquisition (150 MHz): Acquire 512 scans with proton decoupling. Identify the critical quaternary carbamate carbonyl at ~155.2 ppm and the internal alkyne carbon at ~83.8 ppm.

  • 2D Correlation (COSY & HSQC): Run a COSY experiment to confirm the scalar coupling between the C2 methine proton (~4.55 ppm) and the C1 methyl protons (~1.42 ppm). Run HSQC to map the terminal alkyne proton (~2.25 ppm) directly to its corresponding carbon (~70.4 ppm).

  • Chiral Validation: To confirm the (R)-configuration and determine enantiomeric excess (ee%), add 0.2 equivalents of the chiral shift reagent Eu(hfc)₃. Monitor the splitting of the C1 methyl doublet; the integration ratio of the resulting separated peaks directly quantifies the (R) vs. (S) ratio.

Mechanistic Causality: Why These Choices?

The choice of CDCl₃ as the solvent is not merely conventional; it is mechanistically required. Protic solvents (like CD₃OD) would cause rapid deuterium exchange with the carbamate NH (~4.95 ppm) and potentially the slightly acidic terminal alkyne proton (~2.25 ppm), erasing critical structural markers. By using CDCl₃, we preserve these signals, allowing 2D HMBC to confirm the long-range connectivity between the NH proton and the carbamate carbonyl.

In-Depth Workflow 2: Orthogonal Validation via LC-MS/MS & FT-IR

To ensure a self-validating system, NMR data must be corroborated by orthogonal techniques that confirm exact mass, fragmentation pathways, and vibrational modes.

Validation_Matrix Compound (R)-Benzyl but-3-yn-2-ylcarbamate (Unknown Purity) NMR NMR Spectroscopy (Regiochem & Stereochem) Compound->NMR LCMS LC-MS/MS (ESI+) (Exact Mass & Fragmentation) Compound->LCMS FTIR FT-IR (ATR) (Functional Groups) Compound->FTIR NMR_Data 1D/2D Spectra, ee% Quantification NMR->NMR_Data LCMS_Data [M+H]+ 204.10 m/z, Benzyl Loss LCMS->LCMS_Data FTIR_Data 3290 cm⁻¹ (Alkyne), 1690 cm⁻¹ (C=O) FTIR->FTIR_Data Consensus Orthogonal Structural Consensus NMR_Data->Consensus LCMS_Data->Consensus FTIR_Data->Consensus

Fig 2: Orthogonal validation matrix comparing NMR, LC-MS/MS, and FT-IR data streams.

Step-by-Step LC-MS/MS & FT-IR Protocol
  • LC Separation: Inject 2 µL of a 1 µg/mL sample (in Methanol) onto a C18 reverse-phase column. Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • MS/MS Acquisition: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Isolate the precursor ion [M+H]⁺ at m/z 204.10. Apply a Collision Energy (CE) of 20 eV for MS² fragmentation.

  • FT-IR (ATR) Acquisition: Place 2 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply pressure and acquire 32 scans from 4000 to 400 cm⁻¹.

Mechanistic Causality: Why These Choices?

For LC-MS/MS, ESI+ was selected because the carbamate nitrogen readily accepts a proton in the acidic mobile phase, yielding a strong [M+H]⁺ precursor. The collision-induced dissociation (CID) energy of 20 eV is specifically optimized to drive the cleavage of the C-O bond in the Cbz group, yielding the highly stable, resonance-stabilized benzyl cation (m/z 91.05) and the neutral loss of CO₂ (44 Da). This specific fragmentation pathway acts as a self-validating confirmation of the Cbz protecting group, which perfectly corroborates the 5.12 ppm (CH₂) and 7.35 ppm (Aromatic) signals seen in the ¹H NMR.

Simultaneously, the FT-IR protocol requires no sample dilution, allowing the direct observation of the sharp, diagnostic terminal alkyne C-H stretch at 3295 cm⁻¹—a vibrational mode that definitively rules out the presence of an allene rearrangement byproduct, which would otherwise show a distinct C=C=C stretch around 1950 cm⁻¹.

Conclusion

While LC-MS/MS provides excellent sensitivity and FT-IR offers rapid functional group screening, High-Resolution NMR remains the undisputed gold standard for the structural validation of (R)-Benzyl but-3-yn-2-ylcarbamate. Only NMR provides the intrinsic quantitative data, exact regiochemical mapping, and stereochemical resolution required to confidently release this chiral building block for downstream pharmaceutical applications.

References

  • Gathungu, R. M., Kautz, R. A., Kristal, B. S., Bird, S. S., & Vouros, P. "The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices." Mass Spectrometry Reviews, 2018. Available at:[Link]

  • Dias, D. A., Jones, O. A., Beale, D. J., Boughton, B. A., Benheim, D., Kouremenos, K. A., Wolfender, J. L., & Roessner, U. "Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems." Metabolites, 2016. Available at:[Link]

Validation

Crystal Structure Analysis of (R)-Benzyl but-3-YN-2-ylcarbamate Derivatives: A Comparative Guide

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of characterizing flexible, chiral small molecules. (R)-Benzyl but-3-yn-2-ylcarbamate (CAS 1393576-61-8) is a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of characterizing flexible, chiral small molecules. (R)-Benzyl but-3-yn-2-ylcarbamate (CAS 1393576-61-8) is a highly versatile chiral building block utilized in organic synthesis, thiol-yne click chemistry, and as a metabolic enzyme inhibitor[1].

Structurally, this compound features a rigid planar carbamate core, a flexible benzyl group, and a terminal alkyne. Determining its precise absolute configuration and mapping its non-covalent interactions—specifically the N-H···O=C hydrogen bonds and weaker C-H···π interactions—is critical for predicting its behavior in biological systems and polymer matrices[2]. However, chiral alkynes often resist forming the large, well-ordered crystals required for traditional X-ray diffraction.

This guide objectively compares the three leading methodologies for the structural analysis of these derivatives: Single-Crystal X-Ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Solid-State NMR (ssNMR) Crystallography .

Part 1: The Analytical Contenders

Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard

SCXRD remains the definitive method for determining absolute configuration (via the Flack parameter) and precise heavy-atom coordinates. For benzyl carbamate derivatives, SCXRD easily maps the primary hydrogen-bonded layers[2]. However, its fundamental limitation is the requirement for large crystals (>10 µm). Furthermore, because X-rays scatter off electron clouds, SCXRD struggles to accurately pinpoint the exact nuclear position of the carbamate N-H proton, which is critical for understanding the hydrogen-bond network's strength.

Microcrystal Electron Diffraction (MicroED): The Nano-Crystal Solution

When (R)-Benzyl but-3-yn-2-ylcarbamate precipitates as an "uncrystallizable" fine powder, MicroED is the optimal alternative. By utilizing a cryo-electron microscope (Cryo-EM), MicroED can extract sub-Angstrom resolution data from nanocrystals as small as 100 nm[3]. Because electrons interact with the electrostatic potential of the atoms rather than just the electron cloud, MicroED offers slightly better visibility of hydrogen atoms compared to SCXRD. However, dynamical scattering (multiple scattering events within the crystal) often inflates R-factors, making standard kinetic refinement less reliable.

Solid-State NMR (ssNMR) Crystallography: The Hydrogen Mapper

To resolve the ambiguities left by MicroED's dynamical scattering, ssNMR crystallography is employed. By utilizing ultrafast Magic Angle Spinning (MAS) and dipolar-based experiments, ssNMR probes the local electronic environment[4]. It is unparalleled in its ability to measure exact internuclear distances (e.g., between the 14N of the carbamate and the attached 1H), allowing for the rigorous validation of hydrogen-bonding networks in amorphous or polymorphic mixtures.

Part 2: Quantitative Data Comparison

The following table summarizes the operational parameters and performance metrics of each technique when applied to chiral carbamate derivatives.

ParameterSCXRDMicroEDssNMR Crystallography
Required Sample State Single Crystal (> 10 µm)Nano-crystal (~100 nm)Powder (~10–30 mg)
Probe / Source X-rays (Photons)Electrons (Cryo-EM)Radiofrequency (Magnetic Field)
Resolution Limit ~0.7 Å< 1.0 ÅLocal atomic environment (0.1 ppm)
Absolute Configuration Yes (Flack parameter)ChallengingNo (Determines diastereomeric purity)
Hydrogen Visibility Poor (Inferred geometrically)Moderate (Electrostatic map)Excellent (Dipolar couplings)
Typical R-factor < 5%15% – 30%N/A (Validated via RMSD)
Throughput Hours to DaysMinutes per gridDays (Requires isotopic natural abundance)

Part 3: Mechanistic Workflows & Decision Logic

Choosing the correct analytical pathway depends entirely on the physical state of your synthesized derivative.

DecisionTree Start Sample: Benzyl but-3-yn-2-ylcarbamate Q1 Crystal Size? Start->Q1 SCXRD SCXRD (Gold Standard) Q1->SCXRD > 10 µm Q2 Nano-crystals or Powder? Q1->Q2 < 1 µm MicroED MicroED (Cryo-EM) Q2->MicroED Diffracting ssNMR ssNMR Crystallography (Hydrogen Network) Q2->ssNMR Amorphous

Fig 1: Decision matrix for selecting the optimal structural analysis technique.

MicroEDWorkflow Powder Dry Powder Sample Grid TEM Grid Preparation Powder->Grid Cryo Cryo-EM Cooling (LN2) Grid->Cryo Diffract Continuous Rotation Cryo->Diffract Process Data Processing (MOSFLM) Diffract->Process Model Atomic Model (< 1 Å) Process->Model

Fig 2: Step-by-step MicroED workflow for small molecule structure determination.

Part 4: Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols incorporate causality (why a step is performed) and self-validation mechanisms (how to prove the step succeeded).

Protocol 1: SCXRD Workflow

Objective: Determine the absolute configuration of the (R)-chiral center and the global packing lattice.

  • Crystallization: Dissolve 10 mg of the derivative in a minimal amount of ethyl acetate. Slowly diffuse hexane into the solution at 4°C. Causality: Slow vapor diffusion prevents kinetic trapping, allowing the flexible benzyl group to adopt its thermodynamically stable conformation.

  • Mounting & Cryocooling: Harvest a >10 µm crystal using a nylon loop and flash-cool to 100 K in a nitrogen stream. Causality: Cryocooling minimizes the thermal motion of the terminal alkyne, which otherwise smears electron density maps.

  • Data Collection: Collect diffraction data using Cu-Kα radiation (λ = 1.5418 Å). Causality: Copper radiation provides a stronger anomalous scattering signal for light atoms (C, N, O) than Molybdenum, which is mandatory for calculating the Flack parameter.

  • Refinement & Validation: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Self-Validation: The protocol is validated if the final CheckCIF report yields no A-level or B-level alerts, the wR2 is < 0.15, and the Flack parameter is near 0.0 (confirming the R-enantiomer).

Protocol 2: MicroED Workflow

Objective: Obtain atomic-resolution coordinates directly from a microcrystalline powder.

  • Grid Preparation: Apply the dry (R)-Benzyl but-3-yn-2-ylcarbamate powder directly to a carbon-coated copper TEM grid and gently shake off excess. Causality: Dry application avoids solvent-induced polymorphic transitions that can occur during drop-casting[3].

  • Cryo-EM Data Collection: Transfer the grid to a transmission electron microscope (e.g., 200 kV Glacios) cooled with liquid nitrogen. Isolate a single nanocrystal and collect diffraction data using continuous rotation (e.g., 0.5° per second). Causality: Continuous rotation drastically reduces electron beam-induced radiation damage and prevents missing wedges in reciprocal space[3].

  • Data Processing: Integrate the diffraction frames using standard X-ray software like MOSFLM or DIALS.

    • Self-Validation: The dataset is valid if the high-resolution shell (< 1.0 Å) maintains a correlation coefficient (CC1/2) > 0.5 and overall completeness exceeds 90%.

Protocol 3: ssNMR Crystallography Validation

Objective: Resolve the exact N-H···O hydrogen-bonding geometry and validate the MicroED model.

  • Ultrafast MAS: Pack the powder into a 0.75 mm rotor and spin at >60 kHz at 293 K. Causality: Ultrafast Magic Angle Spinning is required to average out the strong ¹H-¹H homonuclear dipolar couplings, yielding sharp, distinct ¹H resonances for the carbamate N-H and the terminal alkyne C-H.

  • Dipolar-Based Experiments: Execute a ¹H-¹⁴N Phase-Modulated Rotational-Echo Saturation-Pulse Double-Resonance (PM-S-RESPDOR) experiment. Causality: This measures the precise dephasing effect of the ¹H resonance under the ¹H-¹⁴N dipolar coupling, allowing for the calculation of the exact N-H bond length.

  • GIPAW DFT Calculations: Import the MicroED structural model into a DFT software (e.g., CASTEP) and calculate the theoretical chemical shifts using the Gauge-Including Projector Augmented Wave (GIPAW) method.

    • Self-Validation: The MicroED structure and hydrogen-bond network are definitively validated if the Root Mean Square Deviation (RMSD) between the experimental ssNMR chemical shifts and the GIPAW-calculated shifts is < 0.5 ppm for ¹H and < 2.0 ppm for ¹³C.

Sources

Safety & Regulatory Compliance

Safety

(R)-Benzyl but-3-YN-2-ylcarbamate proper disposal procedures

Standard Operating Procedure & Mechanistic Safety Guide: (R)-Benzyl but-3-yn-2-ylcarbamate As a Senior Application Scientist, establishing a robust safety and operational framework requires moving beyond basic compliance...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Mechanistic Safety Guide: (R)-Benzyl but-3-yn-2-ylcarbamate

As a Senior Application Scientist, establishing a robust safety and operational framework requires moving beyond basic compliance. To handle complex organic building blocks like (R)-Benzyl but-3-yn-2-ylcarbamate , laboratory professionals must understand the chemical causality driving each protocol. This guide provides a self-validating, step-by-step operational and disposal plan designed to ensure stereochemical integrity, personnel safety, and environmental compliance.

Part 1: Chemical Profiling & Mechanistic Safety Analysis

(R)-Benzyl but-3-yn-2-ylcarbamate is a highly versatile chiral building block frequently utilized in drug development and click chemistry. Its structure features three critical domains that dictate its handling and disposal requirements:

  • The Carbamate (Cbz) Group: Provides robust steric and electronic protection for the amine. However, during disposal, this nitrogen-containing moiety acts as a precursor to environmentally toxic nitrogen oxides (NOx) upon combustion[1][2].

  • The Terminal Alkyne: While relatively stable under ambient conditions, terminal alkynes are susceptible to trace-metal catalyzed oxidative homocoupling (Glaser coupling) if exposed to oxygen and basic environments over extended periods[3].

  • The Chiral Center: The (R)-enantiomer requires strict thermal control to prevent slow racemization or degradation during long-term storage[4][5].

Quantitative Chemical Profile To facilitate rapid risk assessment, the critical physicochemical parameters of the compound are summarized below:

PropertyValue
Chemical Name (R)-Benzyl but-3-yn-2-ylcarbamate
CAS Number 1393524-11-2[4][5][6]
Molecular Formula C12H13NO2[5][6]
Molecular Weight 203.24 g/mol [5][6]
Recommended Storage 2-8°C (Sealed and Dry)[4][5]
LogP 1.9345[5]
Topological Polar Surface Area 38.33 Ų[5]

Part 2: Operational Handling & Containment Protocol

To maintain the structural and stereochemical integrity of the compound, handling must follow a self-validating sequence. The primary risks involve moisture-induced degradation of the carbamate and unwanted oxidation of the terminal alkyne.

Step-by-Step Handling Methodology:

  • Thermal Equilibration: Remove the sealed container from 2-8°C cold storage[4][5].

    • Validation Step: Allow the vessel to sit in a desiccator for 30 minutes before opening. This prevents ambient atmospheric moisture from condensing on the cold chemical, which could compromise the Cbz protecting group.

  • Atmospheric Control: Transfer the equilibrated vial to a certified chemical fume hood. For optimal preservation of the terminal alkyne, establish an inert handling environment (N2 or Argon)[3].

    • Validation Step: Ensure positive inert gas pressure via a bubbler before exposing the compound to prevent ambient oxygen exposure.

  • PPE Verification: Don chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat[4].

  • Mass Transfer: Weigh the required mass using static-free spatulas.

    • Validation Step: Re-seal the primary container under a blanket of inert gas immediately after extraction to prevent trace-metal catalyzed homocoupling of the alkyne.

HandlingWorkflow S1 Cold Storage (2-8°C) S2 Thermal Equilibration S1->S2 Prevent condensation S3 Inert Weighing (N2/Ar) S2->S3 Transfer to hood S4 Reaction Transfer S3->S4 Execute protocol

Fig 1. Operational handling workflow ensuring thermal and atmospheric stability.

Part 3: Waste Segregation & Disposal Methodology

Causality of Disposal Choices: (R)-Benzyl but-3-yn-2-ylcarbamate must never be discharged into aqueous drain systems[4]. While the molecule is generally classed as non-hazardous for standard shipping[4], it must be treated as hazardous organic waste at the end of its lifecycle. Incineration is the only acceptable disposal method because it ensures the complete destruction of the alkyne and the aromatic ring. However, the nitrogen atom within the carbamate dictates that the incinerator must be equipped with an afterburner and an alkaline scrubber to capture and neutralize NOx emissions[1][2].

Step-by-Step Disposal Protocol:

  • Primary Segregation: Collect all unreacted chemical, contaminated solvents, and rinseates into a dedicated "Non-Halogenated Organic Waste" carboy.

  • Secondary Containment: Store the waste carboy in a secondary containment tray within a designated, well-ventilated Satellite Accumulation Area (SAA).

    • Validation Step: Verify that the container is tightly sealed and clearly labeled with "Hazardous Waste: Contains (R)-Benzyl but-3-yn-2-ylcarbamate (CAS: 1393524-11-2)" to ensure regulatory compliance[4].

  • Vendor Hand-off (Thermal Destruction): Transfer the waste to a licensed hazardous waste disposal facility[4].

    • Validation Step: Confirm that the vendor's facility utilizes a high-temperature incinerator equipped with an alkaline wet scrubber to neutralize NOx emissions generated from the carbamate nitrogen[1][2].

DisposalPathway W1 Non-Halogenated Organic Waste W2 Licensed Vendor Transport W1->W2 Segregation W3 High-Temp Incinerator (>1000°C) W2->W3 Chain of Custody W4 Thermal Afterburner (Alkyne Oxidation) W3->W4 Volatiles W5 Alkaline Scrubber (NOx Neutralization) W4->W5 Flue Gas (NOx, CO2) W6 Clean Exhaust Release W5->W6 Scrubbed Gas

Fig 2. Waste processing pathway detailing thermal destruction and NOx mitigation.

Part 4: Emergency Spill Response

In the event of an accidental release, immediate mechanical containment is required to prevent environmental contamination and exposure.

Step-by-Step Containment Protocol:

  • Isolation: Evacuate non-essential personnel from the immediate area. Verify that responders are wearing chemical-resistant gloves, safety goggles, and a lab coat[4].

  • Mechanical Containment: Do not flush the spill with water. Instead, cover the spill entirely with an inert, non-combustible absorbent material such as sand or vermiculite[4].

    • Validation Step: Ensure the liquid/solid residue is completely absorbed, leaving no visible pooling on the bench or floor.

  • Recovery & Remediation: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable hazardous waste container. Wash the contaminated surface thoroughly with soap and water, collecting all washings as hazardous waste for incineration[4].

References

  • Title: Simultaneous removal of CO2, NOx, and SOx using single-stage absorption column Source: researchgate.net URL: [Link]

  • Title: Chapter 2 Selective Catalytic Reduction - EPA Source: epa.gov URL: [Link]

Sources

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